Product packaging for 19-hydroxy-10-deacetylbaccatin III(Cat. No.:CAS No. 154083-99-5)

19-hydroxy-10-deacetylbaccatin III

Cat. No.: B601411
CAS No.: 154083-99-5
M. Wt: 560.6 g/mol
InChI Key: LCBRTOBUIDCSID-ZHPRIASZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has been reported in Taxus sumatrana and Taxus wallichiana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36O11 B601411 19-hydroxy-10-deacetylbaccatin III CAS No. 154083-99-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154083-99-5

Molecular Formula

C29H36O11

Molecular Weight

560.6 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C29H36O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,17-19,21-22,24,30,32-34,37H,10-13H2,1-4H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1

InChI Key

LCBRTOBUIDCSID-ZHPRIASZSA-N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2aR,4S,4aR,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a-(hydroxymethyl)-8,13,13-trimethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one;  [2aR-(2aα,4β,4aβ,6β,9α,11α,12

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 19-Hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

Core Compound Details

19-Hydroxy-10-deacetylbaccatin III is a naturally occurring taxane, a class of diterpenoid compounds, isolated from various species of the yew tree (Taxus). It is structurally related to the well-known chemotherapy drug paclitaxel (Taxol®) and its precursors. This document provides a comprehensive overview of its chemical properties, biological activity, and the methodologies for its study, tailored for researchers, scientists, and professionals in drug development.

Identifier Value
IUPAC Name [(1S,2S,3R,4S,7R,9S,10R,12R)-4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate
CAS Number 154083-99-5
Molecular Formula C₂₉H₃₄O₁₁[1]
Molecular Weight 558.6 g/mol [1]
Natural Sources Taxus wallichiana[2], Taxus sumatrana, Taxus baccata[3]

Biological Activity and Cytotoxicity

This compound has demonstrated potential as an antitumor agent, exhibiting weak cytotoxicity against various cancer cell lines.[4] While specific IC₅₀ values for this compound are not widely reported, data for the closely related precursor, baccatin III, provide valuable insights into its potential biological effects. Baccatin III has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[1][5]

Cytotoxicity Data of the Related Compound Baccatin III
Cell Line Cancer Type IC₅₀ (µM)
HeLaCervical Cancer4.30 - 4.46[1]
A549Lung Cancer> 4[1]
A431Skin Cancer7.81[1]
HepG2Liver Cancer> 4[1]

Experimental Protocols

Extraction and Isolation of Taxanes from Taxus Species

This protocol is a generalized procedure for the extraction and isolation of taxanes, including this compound, from Taxus plant material.

  • Preparation of Plant Material : Fresh or dried needles and small branches of Taxus wallichiana are ground into a fine powder.

  • Extraction :

    • The powdered plant material is extracted with a solvent mixture, such as 50-80% ethanol in water, at room temperature with continuous stirring for 24-48 hours.[6]

    • Alternatively, ultrasound-assisted extraction with ethanol can be employed to enhance efficiency.[7]

    • The resulting crude extract is filtered to remove solid plant debris.

  • Solvent Partitioning :

    • The ethanol is removed from the filtrate under reduced pressure.

    • The aqueous residue is then partitioned with a non-polar solvent like dichloromethane to extract the taxanes.

  • Purification by Column Chromatography :

    • The dichloromethane extract is concentrated and subjected to normal-phase column chromatography on silica gel.

    • A gradient elution system, typically with a mixture of ethyl acetate and hexane, is used to separate the different taxane derivatives.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Further Purification by Reverse-Phase HPLC :

    • Fractions containing the target compound are pooled, concentrated, and further purified by reverse-phase HPLC on a C18 column.[8][9]

    • A common mobile phase is a gradient of acetonitrile and water.

    • The purified this compound is collected, and the solvent is evaporated to yield the final product.

Characterization of this compound

The identity and purity of the isolated compound are confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule.[10][11] The spectra are compared with published data for confirmation.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC) : The purity of the compound is assessed by analytical HPLC, typically using a C18 column with a mobile phase of acetonitrile and water, and detection at 227 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment : The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 3-4 hours.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.

Inferred Mechanism of Action and Signaling Pathway

While the specific signaling pathways affected by this compound have not been extensively studied, its structural similarity to other taxanes, like paclitaxel and baccatin III, suggests a similar mechanism of action. Taxanes are known to function as microtubule-stabilizing agents.[4] This stabilization disrupts the dynamic instability of microtubules, which is essential for various cellular processes, particularly mitosis. The interference with microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death).

The apoptotic cascade initiated by microtubule disruption can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspase enzymes, such as caspase-3, which are the executioners of apoptosis.

Taxane_Induced_Apoptosis cluster_0 Cellular Environment cluster_1 Apoptotic Pathway Detail 19-OH-10-DAB 19-Hydroxy-10- deacetylbaccatin III Microtubules Microtubules 19-OH-10-DAB->Microtubules Stabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption of Dynamics Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction Cell_Death Cell Death Apoptosis->Cell_Death Mitochondrion Mitochondrion Apoptosis->Mitochondrion Intrinsic Pathway Signal Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Cell_Death Execution

Caption: Inferred signaling pathway for this compound.

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the study of this compound, from its natural source to the evaluation of its biological activity.

Experimental_Workflow Start Taxus Plant Material Extraction Extraction (e.g., Ethanol/Water) Start->Extraction Partitioning Solvent Partitioning (e.g., Dichloromethane) Extraction->Partitioning Column_Chrom Column Chromatography (Silica Gel) Partitioning->Column_Chrom HPLC Reverse-Phase HPLC (C18) Column_Chrom->HPLC Purified_Compound Purified 19-Hydroxy-10- deacetylbaccatin III HPLC->Purified_Compound Characterization Structural Characterization (NMR, MS) Purified_Compound->Characterization Bioactivity Biological Activity Assays (e.g., MTT Assay) Purified_Compound->Bioactivity End Data Analysis and Conclusion Characterization->End Bioactivity->End

References

19-hydroxy-10-deacetylbaccatin III molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 19-hydroxy-10-deacetylbaccatin III, a taxane derivative of interest in phytochemical and pharmaceutical research.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are essential for analytical procedures, stoichiometric calculations, and further chemical modifications.

PropertyValueSource(s)
Molecular Formula C₂₉H₃₄O₁₁PubChem[1]
C₂₉H₃₆O₁₁MedChemExpress, Veeprho, BOC Sciences[2][3][]
Molecular Weight 558.6 g/mol PubChem[1]
558.58 g/mol J-GLOBAL[5]
560.59 g/mol MedChemExpress, Veeprho, BOC Sciences[2][3][]

Note: Discrepancies in the molecular formula and weight can arise from different calculation methods or the inclusion of different isotopes (e.g., monoisotopic vs. average molecular weight).

Methodologies for Structural and Molecular Weight Determination

The determination of a compound's molecular formula and weight is a foundational step in chemical analysis. While the specific experimental records for this compound are not detailed here, the following standard protocols are broadly applicable.

2.1. Determination of Molecular Formula

The molecular formula is typically determined by combining data from elemental analysis and mass spectrometry.

Experimental Protocol:

  • Elemental Analysis: The percent composition of each element (Carbon, Hydrogen, Oxygen) is determined. This is often achieved by combustion analysis, where the sample is burned in an excess of oxygen, and the resulting products (CO₂, H₂O) are collected and weighed to calculate the mass percentages of C and H. The percentage of oxygen is often determined by difference.

  • Empirical Formula Calculation: The mass percentages are converted to mole ratios by dividing by the respective atomic weights of the elements. These ratios are then simplified to the smallest whole numbers to establish the empirical formula.[6][7]

  • Molecular Formula Derivation: The experimentally determined molecular mass (from mass spectrometry) is divided by the calculated mass of the empirical formula.[6][8] This yields an integer by which the subscripts of the empirical formula are multiplied to obtain the final molecular formula.[6][8]

2.2. Determination of Molecular Weight

Mass spectrometry is the primary technique for determining the molecular weight of a compound with high accuracy.

Experimental Protocol (Mass Spectrometry):

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Detection: The separated ions are detected, generating a mass spectrum that plots ion intensity versus m/z. The peak corresponding to the molecular ion provides the molecular weight of the compound.

Logical Data Relationship

The following diagram illustrates the relationship between the chemical compound and its fundamental physicochemical properties.

G Compound This compound Prop1 Molecular Formula C₂₉H₃₄O₁₁ Compound->Prop1 has Prop2 Molecular Weight ~558.6 g/mol Compound->Prop2 has

Caption: Relationship between the compound and its properties.

References

An In-depth Technical Guide on the Discovery and Natural Sources of 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of 19-hydroxy-10-deacetylbaccatin III, a taxane of significant interest in the field of medicinal chemistry and drug development. This document details the initial discovery and characterization of the compound, explores its primary natural source, presents quantitative data on its occurrence, and outlines a generalized experimental protocol for its extraction and purification. Furthermore, this guide discusses the biosynthetic pathway of taxanes, highlighting the enzymatic step likely responsible for the formation of this compound, and provides visualizations to illustrate key processes.

Discovery and Initial Characterization

This compound was first isolated and identified in 1981 by McLaughlin, Miller, Powell, and Smith Jr.[1]. The discovery was the result of an activity-guided chromatographic fractionation of a polar extract from the plant Taxus wallichiana Zucc. The structure of this novel taxane was elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analytical techniques[1].

Natural Sources

The primary natural source of this compound is the Himalayan yew, Taxus wallichiana[1]. It has also been reported to be present in other yew species, such as Taxus sumatrana. This compound co-occurs with other significant taxanes, including paclitaxel (Taxol) and 10-deacetylbaccatin III.

Quantitative Data on Natural Occurrence

A study on the seasonal variation of taxane content in the needles of Taxus wallichiana in Lam Dong province, Vietnam, provided quantitative data on the yield of this compound. The content of this compound was found to vary throughout the year, with the highest concentration observed in June.

MonthThis compound Content (% of dried needles)
January0.014%
June0.032%

Data extracted from a seasonal study on Taxus wallichiana needles.

Experimental Protocols

Generalized Isolation and Purification Protocol

Objective: To isolate and purify this compound from the needles of Taxus wallichiana.

Materials:

  • Dried and powdered needles of Taxus wallichiana

  • Methanol

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile

  • Water

  • Rotary evaporator

  • Freeze-dryer

Methodology:

  • Extraction:

    • Macerate the powdered needles of Taxus wallichiana with methanol at room temperature for 48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning with hexane to remove non-polar impurities like fats and waxes. Discard the hexane layer.

    • Extract the aqueous methanol phase with dichloromethane. The taxanes will partition into the dichloromethane layer.

    • Collect the dichloromethane fractions and evaporate the solvent to yield a taxane-rich crude extract.

  • Chromatographic Purification:

    • Subject the taxane-rich extract to column chromatography on silica gel.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the fractions rich in the target compound and concentrate them.

  • Preparative HPLC:

    • Further purify the enriched fraction using preparative reverse-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile and water as the mobile phase.

    • Collect the peak corresponding to this compound.

  • Final Purification and Characterization:

    • Desalt and concentrate the collected HPLC fraction.

    • Lyophilize the sample to obtain pure this compound as a white powder.

    • Confirm the identity and purity of the compound using NMR and MS analysis.

Biosynthesis

The biosynthesis of taxanes is a complex pathway involving numerous enzymatic steps. The core taxane skeleton is synthesized from geranylgeranyl diphosphate. A series of hydroxylations, acylations, and other modifications lead to the diverse array of taxoids found in nature.

The formation of this compound is believed to occur via the hydroxylation of 10-deacetylbaccatin III at the C19 position. This reaction is catalyzed by a specific cytochrome P450 monooxygenase. While the exact enzyme responsible for this 19-hydroxylation has not been definitively identified, it is part of the large family of P450 enzymes known to be involved in taxane biosynthesis.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the general biosynthetic pathway leading to 10-deacetylbaccatin III and the subsequent proposed hydroxylation to form this compound.

Taxane_Biosynthesis GGPP Geranylgeranyl Diphosphate Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase Taxusines Taxusines Taxadiene->Taxusines Multiple P450 Hydroxylases Baccatin_III_precursors Baccatin III Precursors Taxusines->Baccatin_III_precursors Acyltransferases & other enzymes DAB 10-deacetylbaccatin III Baccatin_III_precursors->DAB Multiple enzymatic steps OH_DAB This compound DAB->OH_DAB Cytochrome P450 (putative 19-hydroxylase)

Caption: Generalized biosynthetic pathway of taxanes leading to this compound.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the isolation and analysis of this compound from its natural source.

Isolation_Workflow Start Plant Material (Taxus wallichiana needles) Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning (Hexane/Dichloromethane) Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography HPLC Preparative HPLC (C18) Column_Chromatography->HPLC End Pure this compound HPLC->End Analysis Structural Analysis (NMR, MS) End->Analysis Characterization

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

This compound is a naturally occurring taxane with potential significance for the development of new therapeutic agents. Its discovery in Taxus wallichiana has opened avenues for further research into its biological activity and potential as a precursor for semi-synthetic drug candidates. While detailed protocols for its specific isolation are not widely published, established methods for related taxanes provide a solid foundation for its purification. Further research is warranted to fully elucidate the specific enzymes involved in its biosynthesis and to explore its pharmacological profile in greater detail. This guide provides a foundational resource for researchers and professionals in the field to build upon in their future work with this intriguing molecule.

References

The Pivotal Role of 19-Hydroxy-10-deacetylbaccatin III in Taxus Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth analysis of 19-hydroxy-10-deacetylbaccatin III and its immediate precursor, 10-deacetylbaccatin III (10-DAB), within Taxus species. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their significance, biosynthesis, and methods of analysis. This document details the crucial role of these taxoids as precursors to the life-saving anti-cancer drug, paclitaxel (Taxol®), and provides structured quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.

Introduction

The genus Taxus, commonly known as yew, is a vital source of a complex array of diterpenoid alkaloids known as taxoids. Among these, paclitaxel has emerged as one of the most effective anti-cancer agents in modern medicine. However, its low abundance in yew trees has necessitated alternative production strategies. A key approach is the semi-synthesis of paclitaxel from more abundant taxoid precursors found in the renewable needles and twigs of various Taxus species.

This guide focuses on this compound and its precursor, 10-deacetylbaccatin III (10-DAB). 10-DAB is a critical starting material for the semi-synthesis of paclitaxel and its analogue, docetaxel. 19-hydroxybaccatin III is a closely related taxane with significance in the biosynthetic pathway and as a potential marker for taxoid production. Understanding the biosynthesis, accumulation, and efficient extraction of these compounds is paramount for the sustainable production of paclitaxel and the development of novel taxane-based therapeutics.

Biosynthesis of Paclitaxel and the Role of this compound

The biosynthesis of paclitaxel is a complex, multi-step process that occurs within the cells of Taxus species. It begins with the universal precursor of diterpenes, geranylgeranyl diphosphate (GGPP), and proceeds through a series of cyclizations, hydroxylations, and acylations to form the intricate taxane core.

10-deacetylbaccatin III is a key intermediate in this pathway. It is formed from the taxane core after a series of enzymatic modifications. Subsequently, 10-DAB is acetylated at the C10 position by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) to form baccatin III, the immediate precursor to which the C13 side chain is attached to form paclitaxel.

This compound is understood to be a hydroxylation product of 10-deacetylbaccatin III. While not a direct intermediate in the main paclitaxel biosynthetic pathway leading to baccatin III, its presence and concentration can be indicative of the overall taxoid biosynthetic activity within the plant. The hydroxylation at the C19 position represents a branch point in the taxoid metabolic network.

Below is a diagram illustrating the core biosynthetic pathway leading to paclitaxel, highlighting the position of 10-deacetylbaccatin III.

Paclitaxel_Biosynthesis GGPP Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxusin Taxusin Taxadiene->Taxusin Multiple Steps (Hydroxylations, Acylations) Intermediate5 10-deacetylbaccatin III Taxusin->Intermediate5 Multiple Steps BaccatinIII Baccatin III Intermediate5->BaccatinIII DBAT HydroxyDAB This compound Intermediate5->HydroxyDAB Hydroxylase Paclitaxel Paclitaxel BaccatinIII->Paclitaxel BAPT, DBTNBT, etc.

Paclitaxel Biosynthetic Pathway

Quantitative Data on this compound and 10-Deacetylbaccatin III in Taxus Species

The concentration of taxoids, including this compound and 10-deacetylbaccatin III, varies significantly depending on the Taxus species, the specific plant part, the age of the plant, and the season of harvest. The following tables summarize quantitative data from various studies.

Taxus SpeciesPlant Part10-Deacetylbaccatin III (mg/g dry weight)Reference
Taxus baccataNeedles0.04 - 0.4[1]
Taxus brevifoliaNeedles0.004[1]
Taxus chinensisNeedles0.0277 - 0.0875[2]
Taxus cuspidataNeedles0.0277 - 0.0875[2]
Taxus mediaNeedles0.0277 - 0.0875[2]
Taxus wallichianaNeedles0.12 - 0.37 (seasonal variation)[3]
Taxus wallichianaBark29.16 (µg/g)[4]
Taxus chinensisBark0.4842[5]
Taxus SpeciesPlant Part19-Hydroxybaccatin III (mg/g dry weight)Reference
Taxus wallichianaNeedles0.14 - 0.32 (seasonal variation)[3]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound and related taxoids from Taxus species.

Extraction Protocols

Several methods have been developed for the extraction of taxoids from Taxus plant material. The choice of method depends on the desired scale, efficiency, and available equipment.

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction.

Materials:

  • Dried and powdered Taxus needles

  • Ethanol or Methanol

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, powdered Taxus needles and place them in a flask.

  • Add 100 mL of ethanol or methanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 45°C). Repeat this process for a total of 180 minutes, replacing the solvent every 30 minutes.[6]

  • After sonication, filter the extract through filter paper to remove solid plant material.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

MAE uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

Materials:

  • Dried and powdered Taxus leaves and branches

  • Methanol or Ethanol

  • Microwave extractor

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 5 g of dried, powdered Taxus material into the microwave extraction vessel.

  • Add the appropriate volume of solvent (e.g., for a 1:15 g/mL ratio, add 75 mL of solvent).

  • Set the microwave power (e.g., 240 W) and extraction time (e.g., 20 minutes).[7][8]

  • After extraction, allow the vessel to cool and then filter the contents to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Purification Protocol: Solid-Phase Extraction (SPE)

SPE is a common technique for cleaning up crude extracts and isolating specific compounds or classes of compounds.

Materials:

  • Crude taxoid extract

  • SPE cartridge (e.g., C18)

  • Methanol

  • Water

  • Vacuum manifold

Procedure:

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Dissolve a known amount of the crude extract in a small volume of the initial mobile phase (e.g., 30% methanol in water).

  • Load the dissolved extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a non-eluting solvent (e.g., 30% methanol in water) to remove highly polar impurities.

  • Elute the taxoids from the cartridge with a stronger solvent, such as 75% methanol in water.[2]

  • Collect the eluate containing the purified taxoids.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique for the separation and quantification of taxoids.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for this compound and 10-deacetylbaccatin III

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-10 min, 40-50% A; 10-13 min, 50-53% A.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 227 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare a series of standard solutions of this compound and 10-deacetylbaccatin III of known concentrations in the mobile phase.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Prepare the purified extract sample by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject the sample solution into the HPLC system.

  • Identify the peaks for this compound and 10-deacetylbaccatin III in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each compound in the sample by comparing the peak areas to the calibration curve.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for the extraction and analysis of taxoids from Taxus needles.

Experimental_Workflow Start Taxus Needles Drying Drying and Grinding Start->Drying Extraction Extraction (e.g., UAE or MAE) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Solid-Phase Extraction) CrudeExtract->Purification PurifiedExtract Purified Taxoid Fraction Purification->PurifiedExtract Analysis Analysis (HPLC) PurifiedExtract->Analysis Quantification Quantification Analysis->Quantification

Taxoid Analysis Workflow

Conclusion

This compound and, more significantly, 10-deacetylbaccatin III are pivotal compounds within the metabolic landscape of Taxus species. Their role as precursors in the semi-synthesis of paclitaxel underscores their immense value to the pharmaceutical industry. The methodologies outlined in this guide for their extraction, purification, and quantification are essential tools for researchers seeking to optimize the production of these valuable natural products. Further research into the genetic regulation of the taxoid biosynthetic pathway and the development of more efficient extraction and synthesis technologies will be crucial for ensuring a sustainable supply of paclitaxel for cancer therapy.

References

An In-Depth Technical Guide to 19-hydroxy-10-deacetylbaccatin III: A Key Taxane Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-hydroxy-10-deacetylbaccatin III is a naturally occurring taxane diterpenoid found in various species of the yew tree (genus Taxus). As a close structural analogue and a potential impurity of the crucial paclitaxel precursor, 10-deacetylbaccatin III (10-DAB), this compound holds significance in the fields of natural product chemistry, drug discovery, and pharmaceutical manufacturing. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, natural sources, isolation and purification strategies, and biological activities. Furthermore, this document outlines its role as a precursor in the semi-synthesis of 19-hydroxydocetaxel, a potent cytotoxic agent. Detailed experimental methodologies and data are presented to facilitate further research and development in this area.

Introduction

The taxane family of diterpenoids has been at the forefront of anticancer drug discovery for decades, with paclitaxel (Taxol®) and docetaxel (Taxotere®) being prominent examples of their clinical success. The intricate chemical structures of these compounds have spurred extensive research into their biosynthesis, chemical synthesis, and the discovery of new, structurally related analogues with potentially improved therapeutic profiles. This compound emerges as a compound of interest within this class, being a naturally occurring derivative of the key taxane core.

This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers engaged in natural product chemistry, medicinal chemistry, and the development of novel anticancer agents.

Physicochemical Properties and Spectroscopic Data

This compound is a white solid with the molecular formula C₂₉H₃₆O₁₁ and a molecular weight of 560.59 g/mol .[1] Its structure is characterized by the tetracyclic taxane core, featuring a hydroxyl group at the C-19 position, which distinguishes it from the more abundant 10-deacetylbaccatin III.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₉H₃₆O₁₁[1]
Molecular Weight560.59 g/mol [1]
Boiling Point758.1±60.0 °C at 760 mmHg[1]
Density1.46±0.1 g/cm³[1]
InChI KeyLCBRTOBUIDCSID-ZHPRIASZSA-N[1]

Table 2: Spectroscopic Data for this compound

While a complete, publicly available dataset is limited, the following provides an overview of the key spectroscopic features. Detailed ¹H and ¹³C NMR chemical shift data are typically found in specialized primary research literature.

TechniqueObserved FeaturesReference
Infrared (IR) Spectroscopy (in CHCl₃) νₘₐₓ 3428.13, 1713.06, 1246.4 cm⁻¹[2]
Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are used for unambiguous structural elucidation. The presence of a hydroxymethyl group at the C-19 position is a key distinguishing feature.[3]

Natural Occurrence and Biosynthesis

This compound has been isolated from the needles of various Taxus species, including Taxus baccata and Taxus wallichiana.[3][4] It often co-occurs with other taxanes, including baccatin III and 10-deacetylbaccatin III.

The biosynthesis of taxanes is a complex pathway involving numerous enzymatic steps. While the specific enzyme responsible for the C-19 hydroxylation of the taxane core has not been definitively characterized, it is hypothesized to be a cytochrome P450-dependent monooxygenase. This hydroxylation likely occurs at a late stage in the biosynthetic pathway, potentially acting on 10-deacetylbaccatin III or a closely related precursor.

Taxane_Biosynthesis_Relationship GGPP Geranylgeranyl Diphosphate Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase Taxusin Taxusin Taxadiene->Taxusin Multiple Steps (Hydroxylations, Acylations) 10-DAB 10-Deacetylbaccatin III Taxusin->10-DAB Multiple Steps 19-OH-10-DAB This compound 10-DAB->19-OH-10-DAB Cytochrome P450 Hydroxylase (putative) Baccatin_III Baccatin III 10-DAB->Baccatin_III DBAT Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Side chain attachment & modifications

Caption: Logical relationship in the biosynthesis of this compound.

Experimental Protocols

Isolation and Purification

The isolation of this compound from Taxus biomass typically involves solvent extraction followed by multi-step chromatography. The following is a generalized protocol based on methods for related taxanes.

Protocol 1: General Procedure for the Isolation of this compound

  • Extraction:

    • Air-dried and powdered needles of Taxus species are extracted with methanol or a methanol/water mixture at room temperature for an extended period (e.g., 24-48 hours).

    • The extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with n-hexane, dichloromethane, and ethyl acetate. The taxane fraction is typically enriched in the dichloromethane and ethyl acetate phases.

  • Column Chromatography:

    • The enriched taxane fraction is subjected to column chromatography on silica gel.

    • A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol), is employed to separate the taxane components.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Preparative HPLC:

    • Fractions containing this compound are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile in water.

    • The purity of the isolated compound is assessed by analytical HPLC.

Isolation_Workflow Start Taxus Needles Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning (Hexane, DCM, EtOAc) Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative RP-HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: General experimental workflow for the isolation of this compound.

Semi-synthesis of 19-hydroxydocetaxel

This compound serves as a precursor for the semi-synthesis of 19-hydroxydocetaxel, a compound with high in vitro cytotoxicity.[3] The synthesis involves the selective protection of hydroxyl groups, attachment of the C-13 side chain, and subsequent deprotection.

Protocol 2: Conceptual Steps for the Semi-synthesis of 19-hydroxydocetaxel

  • Selective Protection: The C-7 and C-10 hydroxyl groups of this compound are selectively protected using appropriate protecting groups (e.g., silyl ethers).

  • Side-Chain Attachment: The protected core is then coupled with a suitably protected (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid side chain at the C-13 position.

  • Deprotection: The protecting groups are removed under specific conditions to yield 19-hydroxydocetaxel.

Biological Activity

This compound has been reported to exhibit weak cytotoxic activity against certain human cancer cell lines.

Table 3: Cytotoxicity Data for this compound

While specific IC₅₀ values are not widely available in public databases, its primary biological significance lies in its role as a precursor to more potent cytotoxic agents like 19-hydroxydocetaxel. Further comprehensive screening against a broader panel of cancer cell lines is warranted to fully elucidate its therapeutic potential.

Conclusion and Future Perspectives

This compound is a noteworthy member of the taxane family of diterpenoids. Its presence in Taxus species, albeit in smaller quantities compared to other taxanes, and its structural similarity to key paclitaxel precursors, make it a compound of interest for several reasons. The development of efficient isolation and purification protocols is crucial for obtaining sufficient quantities for further research. Elucidating the specific biosynthetic steps leading to its formation could open avenues for metabolic engineering to enhance its production. Furthermore, its utility as a starting material for the semi-synthesis of novel, potent taxane analogues like 19-hydroxydocetaxel underscores its importance in the ongoing quest for more effective cancer chemotherapeutics. Future research should focus on a more detailed characterization of its biological activity profile and the optimization of synthetic routes to its more potent derivatives.

References

Potential Antitumor Activity of 19-hydroxy-10-deacetylbaccatin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information on the potential antitumor activity of 19-hydroxy-10-deacetylbaccatin III. It is important to note that research specifically on this compound is limited. Much of the understanding of its potential mechanism of action is extrapolated from the well-documented activities of structurally related taxanes, such as paclitaxel and docetaxel.

Introduction

This compound is a naturally occurring taxane diterpenoid found in species of the yew tree (Taxus). Taxanes are a critical class of chemotherapeutic agents used in the treatment of a wide range of cancers. The most prominent members of this family, paclitaxel (Taxol®) and docetaxel (Taxotere®), are derived from 10-deacetylbaccatin III, a closely related precursor. Given its structural similarity to these potent anticancer drugs, this compound is a compound of interest for its potential antitumor properties. This technical guide provides a comprehensive overview of the available data, potential mechanisms of action, and detailed experimental protocols for the evaluation of its anticancer activity.

Quantitative Data on Antitumor Activity

Direct quantitative data on the antitumor activity of this compound is sparse in publicly available literature. An early study identified the compound as having cytotoxic activity against KB (human epidermoid carcinoma) cells, however, specific IC50 values were not reported.

To provide a comparative context, the following table summarizes the cytotoxic activity of the closely related and well-characterized taxane, baccatin III, against various human cancer cell lines. It is hypothesized that this compound may exhibit similar, though likely less potent, activity.

Cell LineCancer TypeIC50 of Baccatin III (µM)Reference
HeLaHuman Cervical Cancer4.30[1]
A549Human Lung Cancer4 - 7.81[1]
A431Human Skin Cancer4 - 7.81[1]
HepG2Human Liver Cancer4 - 7.81[1]

Postulated Mechanism of Action

Based on the established mechanism of other cytotoxic taxanes, this compound is presumed to exert its antitumor effects primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Microtubule Stabilization

Taxanes are known to bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization of microtubules disrupts the normal dynamic instability required for various cellular functions, most critically, the formation of the mitotic spindle during cell division.

Cell Cycle Arrest

The disruption of mitotic spindle function leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle at the G2/M phase. This prevents the cell from progressing through mitosis and ultimately triggers apoptotic pathways. Derivatives of the related compound 14-beta-hydroxy-10-deacetylbaccatin III have been shown to induce a G2/M cell cycle block in a concentration-dependent manner.

Induction of Apoptosis

Prolonged G2/M arrest and cellular stress induced by microtubule disruption are potent triggers for apoptosis, or programmed cell death. This is a key mechanism by which taxanes eliminate cancer cells. Studies on baccatin III have shown that it can induce apoptosis, and this effect may not be strictly dependent on G2/M arrest, suggesting that the core taxane ring structure itself plays a role in initiating cell death pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antitumor activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of microtubules.

Materials:

  • This compound

  • Purified tubulin

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

  • Glycerol

  • Microplate reader capable of reading absorbance at 340 nm at 37°C

Protocol:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

  • Add this compound at various concentrations to the reaction mixture. Include paclitaxel as a positive control and a vehicle control.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

Postulated Signaling Pathway for Taxane-Induced Apoptosis

Taxane_Pathway cluster_cell Cancer Cell Taxane This compound (or other taxanes) Microtubules Microtubules Taxane->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Promotes polymerization Inhibits depolymerization Spindle_Disruption Mitotic Spindle Disruption Stabilization->Spindle_Disruption G2M_Arrest G2/M Phase Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest induces cell death

Caption: Postulated mechanism of taxane-induced apoptosis.

Experimental Workflow for In Vitro Antitumor Activity Assessment

Experimental_Workflow cluster_workflow In Vitro Antitumor Activity Assessment Start Select Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism If active Tubulin Tubulin Polymerization Assay Mechanism->Tubulin CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Data Data Analysis and Interpretation Tubulin->Data CellCycle->Data Apoptosis->Data

Caption: Workflow for assessing in vitro antitumor activity.

Conclusion

While direct and extensive evidence for the antitumor activity of this compound is currently lacking, its structural relationship to potent, clinically used taxanes strongly suggests it possesses cytotoxic properties. The likely mechanism of action involves the stabilization of microtubules, leading to G2/M cell cycle arrest and the induction of apoptosis. Further research, following the experimental protocols outlined in this guide, is necessary to fully characterize its anticancer potential and elucidate its precise molecular interactions and signaling pathways. The investigation of such natural product analogs remains a promising avenue for the discovery of novel and effective cancer therapeutics.

References

The Overlooked Player: A Technical Guide to the Biological Significance of the C-19 Hydroxyl Group in Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxanes, a cornerstone of modern chemotherapy, have been the subject of extensive structure-activity relationship (SAR) studies for decades. While modifications at numerous positions on the complex diterpenoid core have been thoroughly investigated, the C-19 position has remained relatively unexplored. This technical guide synthesizes the available, albeit limited, scientific literature on the biological significance of a hydroxyl group at the C-19 position of the taxane skeleton. The discovery of the naturally occurring 19-hydroxybaccatin III, a cytotoxic taxane derivative, underscores the potential importance of this functional group. This document provides a comprehensive overview of its known biological activity, contextualizes its potential role within established taxane SAR, and outlines detailed experimental protocols for its further investigation.

Introduction: The Taxane Landscape

Taxanes, including the blockbuster drugs paclitaxel (Taxol®) and docetaxel (Taxotere®), exert their potent anticancer effects by binding to β-tubulin, a subunit of microtubules. This binding event stabilizes the microtubule polymer, disrupting the dynamic instability required for essential cellular processes, most notably mitosis. The resulting mitotic arrest ultimately triggers apoptotic cell death in rapidly dividing cancer cells.

The intricate structure of the taxane core has provided fertile ground for medicinal chemists to explore a wide array of modifications. These studies have elucidated the critical roles of the C-13 side chain, the oxetane ring, and various functional groups at positions C-2, C-4, C-7, and C-10 in modulating the potency, metabolic stability, and resistance profiles of these drugs. However, the C-19 methyl group has traditionally been considered a less critical determinant of biological activity. The identification of a naturally hydroxylated C-19 taxane challenges this assumption and opens new avenues for taxane drug discovery and development.

The C-19 Hydroxyl Group: An Unexplored Frontier

The primary evidence for the biological significance of a C-19 hydroxyl group comes from the isolation of 19-hydroxybaccatin III from Taxus wallichiana. A seminal study by McLaughlin et al. in 1981 identified this compound as a novel cytotoxic taxane derivative[1].

Known Biological Activity

Information regarding the specific biological activities of 19-hydroxybaccatin III is sparse in peer-reviewed literature. However, the initial discovery and subsequent commercial availability have provided some key insights:

  • Cytotoxicity: 19-hydroxybaccatin III was identified through activity-guided fractionation and demonstrated cytotoxicity against KB (human oral epidermoid carcinoma) cells[1].

  • Activity in Resistant Cell Lines: Anecdotal evidence from commercial suppliers suggests that 19-hydroxybaccatin III may possess activity against cancer cell lines that have developed resistance to other taxanes, such as paclitaxel and docetaxel. This is a crucial area for further investigation, as taxane resistance is a significant clinical challenge.

Data Presentation: Summarizing the State of Knowledge

Due to the limited publicly available data, the following tables summarize the known information and highlight the current knowledge gaps regarding C-19 hydroxylated taxanes.

Table 1: Qualitative Biological Activity of 19-Hydroxybaccatin III

Biological ActivityFindingReference
Cytotoxicity Active against KB (human oral epidermoid carcinoma) cell line.[1]
Activity Spectrum Reported to inhibit the growth of cell lines resistant to docetaxel and 10-deacetylbaccatin.Commercial technical data (Note: Requires peer-reviewed validation)

Table 2: Quantitative Biological Data for 19-Hydroxybaccatin III (Data Not Available in Searched Literature)

AssayParameterValueReference
Cytotoxicity IC50 (KB cells)Not Reported-
IC50 (various other cancer cell lines)Not Reported-
Tubulin Binding Kd (Binding affinity to β-tubulin)Not Reported-
Microtubule Polymerization EC50 (Effective concentration for polymerization)Not Reported-

Experimental Protocols: A Roadmap for Future Research

To address the knowledge gaps identified above, detailed experimental protocols are provided to facilitate further research into the biological significance of the C-19 hydroxyl group. These are generalized protocols that would need to be optimized for the specific taxane derivative being tested.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a C-19 hydroxylated taxane against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KB, MCF-7, A549, and taxane-resistant variants)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • C-19 hydroxylated taxane (e.g., 19-hydroxybaccatin III) dissolved in DMSO

  • Paclitaxel (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the C-19 hydroxylated taxane and paclitaxel in complete medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a no-cell control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a C-19 hydroxylated taxane to promote the assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • C-19 hydroxylated taxane dissolved in DMSO

  • Paclitaxel (as a positive control)

  • Glycerol (as a polymerization enhancer)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing polymerization buffer, GTP, and purified tubulin.

  • Compound Addition: Add various concentrations of the C-19 hydroxylated taxane or paclitaxel to the reaction mixture. Include a vehicle control.

  • Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.

  • Monitoring Polymerization: Measure the absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

  • Data Analysis: Plot the absorbance change over time. Determine the maximum rate of polymerization and the final extent of polymerization for each compound concentration. Calculate the EC50 value, the concentration required to achieve 50% of the maximal polymerization effect.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts related to the biological activity of taxanes and the experimental procedures for their evaluation.

Taxane_Mechanism_of_Action cluster_Cell Cancer Cell Taxane Taxane Tubulin_Dimer α/β-Tubulin Dimer Taxane->Tubulin_Dimer Binds to β-tubulin Microtubule Microtubule Taxane->Microtubule Stabilization Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization (Dynamic Instability) Mitotic_Spindle Defective Mitotic Spindle Microtubule->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: General mechanism of action of taxanes, leading to mitotic arrest and apoptosis.

SAR_Hypothesis Taxane_Core Taxane Core (Baccatin III) C13_Side_Chain C-13 Side Chain (Essential for activity) Taxane_Core->C13_Side_Chain Oxetane_Ring Oxetane Ring (Important for conformation) Taxane_Core->Oxetane_Ring C19_Hydroxyl C-19 Hydroxyl Group (Potential role in:) Taxane_Core->C19_Hydroxyl Tubulin_Binding Altering Tubulin Binding Affinity C19_Hydroxyl->Tubulin_Binding Metabolic_Stability Modifying Metabolic Stability C19_Hydroxyl->Metabolic_Stability Overcoming_Resistance Overcoming Drug Resistance C19_Hydroxyl->Overcoming_Resistance

Caption: Hypothesized roles of the C-19 hydroxyl group in the structure-activity relationship of taxanes.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with C-19 Hydroxylated Taxane (Serial Dilutions) Seed_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The existence of 19-hydroxybaccatin III, a naturally occurring cytotoxic taxane, strongly suggests that the C-19 position is not biologically inert. The preliminary indication that this compound may be effective against drug-resistant cancer cell lines warrants a significant and focused research effort. The lack of comprehensive, publicly available data on the biological activity of C-19 hydroxylated taxanes represents a critical knowledge gap in the field of taxane research.

Future investigations should prioritize:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of 19-hydroxybaccatin III and synthetically derived C-19 hydroxylated taxanes against a broad panel of cancer cell lines, including well-characterized taxane-resistant models.

  • Direct Tubulin Interaction Studies: Quantifying the binding affinity of C-19 hydroxylated taxanes to purified tubulin and microtubules to understand the direct impact of this modification on target engagement.

  • Microtubule Dynamics Analysis: Evaluating the effect of these compounds on microtubule polymerization and dynamics in cell-based assays.

  • Metabolic Stability and Pharmacokinetic Studies: Assessing the metabolic fate of the C-19 hydroxyl group and its influence on the overall pharmacokinetic profile of the taxane.

A thorough investigation of the C-19 hydroxyl group's role has the potential to unlock new strategies for the design of next-generation taxanes with improved efficacy, particularly in the context of overcoming drug resistance. This overlooked position on the taxane scaffold may hold the key to developing more potent and resilient anticancer therapies.

References

Unveiling a Minor Impurity: A Technical Guide to 19-hydroxy-10-deacetylbaccatin III in Baccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 19-hydroxy-10-deacetylbaccatin III, a known impurity found in Baccatin III, a key starting material for the semi-synthesis of the anticancer drug paclitaxel. This document outlines the analytical characterization, isolation methodologies, and biosynthetic context of this impurity, offering valuable insights for researchers and professionals in drug development and quality control.

Introduction

This compound is a naturally occurring taxane derivative found in various species of the yew tree (genus Taxus).[1][2][][4] Structurally, it is closely related to 10-deacetylbaccatin III (10-DAB), sharing the same core taxane skeleton but with an additional hydroxyl group at the C-19 position.[1] This hydroxylation is believed to occur via the action of a taxane hydroxylase on a precursor, likely 10-DAB or a closely related compound.[1] As an impurity in Baccatin III, the presence and concentration of this compound are of significant interest in the pharmaceutical industry, as it has the potential to impact the efficiency and purity of the subsequent semi-synthesis of paclitaxel and its analogues. This guide provides a detailed examination of this impurity, from its analytical signature to its isolation and potential implications.

Data Presentation: Analytical Characterization

The accurate identification and quantification of this compound rely on a combination of spectroscopic and chromatographic techniques. The following tables summarize the key analytical data for this compound.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC29H36O11[2][]
Molecular Weight560.59 g/mol [2][]
CAS Number154083-99-5[2][]
AppearanceOff-white solid

Table 2: Spectroscopic Data for this compound

TechniqueKey Data Points
¹H NMR Specific chemical shifts (δ) and coupling constants (J) are crucial for structural elucidation. While a complete dataset is not readily available in all literature, key distinguishing signals would be associated with the protons near the C-19 hydroxyl group.
¹³C NMR The presence of the additional hydroxyl group at C-19 would result in a downfield shift for the C-19 carbon and potentially influence the chemical shifts of neighboring carbons compared to 10-deacetylbaccatin III.
Mass Spectrometry (MS) The protonated molecule [M+H]⁺ would be observed. Common fragmentation pathways for taxanes involve the cleavage of the C-O bond between the side chain and the taxane core, followed by the loss of functional groups from the parent ring.[5][6] Specific fragments for this compound would need to be determined experimentally.

Experimental Protocols

Detailed and validated experimental protocols are essential for the reliable detection, quantification, and isolation of this compound.

Analytical Method for the Quantification of this compound in Baccatin III

A validated High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the gold standard for the quantitative analysis of impurities in pharmaceutical ingredients.[7][8]

Protocol: UHPLC-UV Method

  • Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) is suitable for separating taxanes.[7]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed.[7]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program: A validated gradient program should be developed to achieve optimal separation of Baccatin III from its impurities, including this compound.

  • Flow Rate: A typical flow rate is 1.2 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Detection: UV detection at 227 nm is commonly used for taxanes.[7][9]

  • Quantification: Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard. The relative response factor should be determined for accurate quantification.[7]

Preparative Isolation of this compound

The isolation of minor impurities like this compound from a complex mixture of taxanes requires a multi-step purification strategy, often culminating in preparative HPLC.

Protocol: Multi-Step Isolation Procedure

  • Extraction: The initial extraction of taxanes from Taxus biomass is typically performed using methanol or ethanol.

  • Preliminary Purification: The crude extract is subjected to a series of liquid-liquid extractions and column chromatography steps to enrich the taxane fraction.

  • Preparative HPLC: A preparative reversed-phase HPLC system is used for the final separation and isolation of this compound.

    • Column: A larger dimension C18 column (e.g., 250 x 20 mm, 5 µm) is used.[9]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

    • Flow Rate: A higher flow rate, typically around 10 mL/min, is used for preparative separations.[9]

    • Injection Volume: The injection volume is optimized based on the concentration of the target compound in the enriched fraction.

    • Fraction Collection: Fractions are collected based on the retention time of the target impurity, as determined by prior analytical HPLC runs.

  • Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC and spectroscopic methods (NMR, MS).

Visualizations

The following diagrams illustrate key aspects of the analysis and biosynthetic context of this compound.

Experimental_Workflow cluster_extraction Extraction & Preliminary Purification cluster_analysis Analysis & Isolation Taxus_Biomass Taxus Biomass Crude_Extract Crude Methanolic Extract Taxus_Biomass->Crude_Extract Methanol Extraction Enriched_Fraction Enriched Taxane Fraction Crude_Extract->Enriched_Fraction Liquid-Liquid Extraction & Column Chromatography Analytical_HPLC Analytical UHPLC-UV Enriched_Fraction->Analytical_HPLC Method Development & Quantification Preparative_HPLC Preparative HPLC Enriched_Fraction->Preparative_HPLC Isolation Isolated_Impurity Isolated this compound Preparative_HPLC->Isolated_Impurity Characterization Structural Characterization (NMR, MS) Isolated_Impurity->Characterization

Caption: Experimental workflow for the isolation and analysis of this compound.

Biosynthetic_Pathway Precursor Taxane Precursor Ten_DAB 10-deacetylbaccatin III (10-DAB) Precursor->Ten_DAB Biosynthesis Baccatin_III Baccatin III Ten_DAB->Baccatin_III DBAT Enzyme (Acetylation at C10) Nineteen_OH This compound Ten_DAB->Nineteen_OH Taxane Hydroxylase (Hydroxylation at C19)

Caption: Biosynthetic relationship of this compound to key taxanes.

Impact on Drug Development

The presence of impurities such as this compound in Baccatin III can have several implications for the semi-synthesis of paclitaxel:

  • Reduced Yield: The impurity may not be efficiently converted to paclitaxel, leading to a lower overall yield of the final active pharmaceutical ingredient (API).

  • Formation of Impurity Analogs: The impurity could potentially react with the paclitaxel side chain, leading to the formation of a 19-hydroxy-paclitaxel analog, which would require additional purification steps to remove.

  • Regulatory Scrutiny: Regulatory agencies require stringent control over impurities in APIs. The presence of uncharacterized or poorly controlled impurities can lead to delays in drug approval.

Therefore, a thorough understanding and robust control of this compound levels in Baccatin III are crucial for ensuring the quality, safety, and efficacy of semi-synthetic paclitaxel. This technical guide provides the foundational knowledge for researchers and professionals to address this important aspect of taxane chemistry and drug development.

References

Spectroscopic and Structural Elucidation of 19-Hydroxy-10-deacetylbaccatin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (NMR and IR) for 19-hydroxy-10-deacetylbaccatin III, a key taxane derivative. This document is intended to serve as a comprehensive resource, presenting quantitative data in a structured format, detailing experimental protocols, and illustrating the analytical workflow.

Introduction

This compound is a naturally occurring taxane found as an impurity in extracts from various yew species (Taxus sp.). Its structural similarity to paclitaxel and docetaxel precursors, such as baccatin III and 10-deacetylbaccatin III, makes it a compound of significant interest in the fields of natural product chemistry and drug development. Accurate spectroscopic data is crucial for its identification, quantification, and for the synthesis of novel cytotoxic agents.

Spectroscopic Data

The structural characterization of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, the key vibrational frequencies indicate the presence of hydroxyl, carbonyl, and ester functionalities.

Wavenumber (νmax, cm⁻¹)Functional Group Assignment
3428.13O-H stretching (hydroxyl groups)
1713.06C=O stretching (ester and ketone groups)
1246.4C-O stretching (ester groups)
Data obtained in Chloroform (CHCl₃)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While extensive public database entries for the complete ¹H and ¹³C NMR data of this compound are scarce, the foundational characterization was reported in the Journal of Natural Products.[2] This seminal work by McLaughlin et al. in 1981 first described the isolation and spectral analysis of this compound. Unfortunately, the specific chemical shift and coupling constant data from this publication are not widely available in publicly accessible databases.

For comparative purposes, the spectroscopic data of the closely related precursor, 10-deacetylbaccatin III, is well-documented and can serve as a valuable reference for researchers working on the identification of these taxanes.

Experimental Protocols

The following sections outline the typical experimental procedures for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

The isolation of this compound from Taxus biomass is a multi-step process involving extraction and chromatography.

  • Extraction : Dried and ground plant material (e.g., needles and twigs of Taxus wallichiana) is extracted with a polar solvent such as methanol.

  • Solvent Partitioning : The crude methanol extract is then subjected to liquid-liquid partitioning, for example, with dichloromethane, to separate compounds based on their polarity.

  • Chromatographic Separation : The resulting extract is further purified using chromatographic techniques. This typically involves:

    • Column Chromatography : Initial separation on silica gel.

    • High-Performance Liquid Chromatography (HPLC) : Final purification using a C18 reverse-phase column to yield the pure compound.

The entire isolation process is guided by bioactivity assays or analytical monitoring to track the target compound.

G cluster_extraction Extraction & Partitioning cluster_purification Purification Taxus Biomass Taxus Biomass Methanol Extraction Methanol Extraction Taxus Biomass->Methanol Extraction Crude Extract Crude Extract Methanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Taxane-rich Fraction Taxane-rich Fraction Solvent Partitioning->Taxane-rich Fraction Silica Gel Chromatography Silica Gel Chromatography Taxane-rich Fraction->Silica Gel Chromatography Semi-pure Fractions Semi-pure Fractions Silica Gel Chromatography->Semi-pure Fractions Preparative HPLC (C18) Preparative HPLC (C18) Semi-pure Fractions->Preparative HPLC (C18) Pure Compound Pure Compound Preparative HPLC (C18)->Pure Compound

Fig. 1: Isolation workflow for this compound.
Spectroscopic Analysis

  • Sample Preparation : A small amount of the purified compound is dissolved in a suitable solvent (e.g., chloroform). A drop of this solution is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

A representative protocol for acquiring high-quality NMR data for a taxane like this compound is as follows:

  • Sample Preparation : Approximately 5-10 mg of the purified compound is accurately weighed and dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • A standard ¹H NMR spectrum is acquired to check the sample concentration and shim quality.

    • For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is used to ensure full signal recovery.

  • ¹³C NMR Spectroscopy :

    • A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for all carbon atoms.

    • Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy :

    • Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks.

    • Heteronuclear Single Quantum Coherence (HSQC) is used to determine one-bond proton-carbon correlations.

    • Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

G Purified Compound Purified Compound Sample Preparation Sample Preparation Purified Compound->Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer 1H NMR 1H NMR NMR Spectrometer->1H NMR 13C NMR / DEPT 13C NMR / DEPT NMR Spectrometer->13C NMR / DEPT COSY COSY NMR Spectrometer->COSY HSQC HSQC NMR Spectrometer->HSQC HMBC HMBC NMR Spectrometer->HMBC Structural Elucidation Structural Elucidation 1H NMR->Structural Elucidation 13C NMR / DEPT->Structural Elucidation COSY->Structural Elucidation HSQC->Structural Elucidation HMBC->Structural Elucidation

Fig. 2: Workflow for NMR-based structural elucidation.

Conclusion

This guide summarizes the available spectroscopic data for this compound and provides standardized protocols for its isolation and analysis. While the complete NMR dataset remains within specialized literature, the information and methodologies presented here offer a solid foundation for researchers in natural product chemistry and drug development to identify and work with this complex taxane. The continued investigation of such minor taxanes is essential for understanding the biosynthesis of paclitaxel and for the potential discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 19-hydroxy-10-deacetylbaccatin III from Taxus Needles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 19-hydroxy-10-deacetylbaccatin III is a key taxane found in the needles of various Taxus species. While less abundant than its analogue, 10-deacetylbaccatin III (10-DAB III), it is a valuable precursor for the semi-synthesis of novel taxane-based anticancer drugs. The efficient extraction of this compound is a critical first step in its isolation and purification. These application notes provide detailed protocols and comparative data for the extraction of taxanes, with a focus on methods applicable to this compound from Taxus needles.

It is important to note that the concentration of this compound, alongside other taxanes, can vary significantly depending on the Taxus species, geographical location, and season. Studies on Taxus wallichiana have shown that the optimal time for harvesting needles to maximize the yield of both 10-deacetylbaccatin III and 19-hydroxybaccatin III is from June to July[1].

I. Comparative Analysis of Extraction Methodologies

Several methods have been developed for the extraction of taxanes from Taxus biomass. The choice of method depends on factors such as the desired yield, purity of the initial extract, processing time, cost, and environmental considerations. A summary of common extraction techniques and their reported yields for the closely related 10-deacetylbaccatin III is presented below. The principles and procedures are directly applicable to the extraction of this compound.

Table 1: Comparison of Extraction Methods for 10-deacetylbaccatin III from Taxus Needles

Extraction MethodSolvent SystemYield of 10-DAB IIISource SpeciesReference
Supercritical Fluid Extraction (SFE)Supercritical CO₂ with Methanol co-solventup to 718 mg/kgTaxus baccata[2]
Microwave-Assisted Extraction (MAE)Deep Eutectic Solvent (Betaine:Lactic Acid)0.94 mg/g (dry weight)Taxus chinensis[3]
Conventional Solvent Extraction80% Ethanol (v/v)0.67 mg/g (dry weight)Taxus chinensis[3]
Maceration followed by Liquid-Liquid ExtractionEthanol followed by Methylene Chloride~300 mg/kgTaxus baccata[4]
Pressurized Liquid Extraction (PLE)MethanolHighest yield among compared methods*Taxus baccata[5]

*Note: The study by Wianowska et al. identified PLE as the most effective method but did not provide specific quantitative yield data in the abstract[5].

II. Experimental Protocols

The following sections provide detailed protocols for the extraction of taxanes from Taxus needles. These protocols are based on established methods for 10-deacetylbaccatin III and can be adapted for the extraction of this compound.

This protocol describes a green and efficient method for taxane extraction using a deep eutectic solvent combined with microwave assistance[3].

1. Preparation of Deep Eutectic Solvent (Betaine:Lactic Acid, 1:3 molar ratio):

  • Combine betaine (hydrogen bond acceptor) and lactic acid (hydrogen bond donor) in a 1:3 molar ratio in a sealed vessel.

  • Heat the mixture to 80°C while shaking vigorously until a homogenous, translucent liquid is formed.

2. Extraction Procedure:

  • Air-dry fresh Taxus needles in the shade and then grind them into a fine powder.

  • Mix the powdered needles with the prepared DES (containing 30% water) in a suitable vessel.

  • Place the vessel in a microwave extractor.

  • Irradiate the mixture for 25 minutes at a temperature of 45°C.

  • After extraction, centrifuge the mixture at 6000 rpm for 20 minutes.

  • Decant the supernatant and store it at 4°C for subsequent analysis and purification.

3. Analysis:

  • Analyze the extracted taxanes using High-Performance Liquid Chromatography (HPLC).

  • A typical HPLC setup includes a C18 column with a mobile phase of acetonitrile and water, with detection at 227 nm[3][6].

Workflow for Microwave-Assisted Extraction (MAE)

MAE_Workflow start Start: Powdered Taxus Needles des_prep Prepare Deep Eutectic Solvent (Betaine:Lactic Acid, 1:3) mixing Mix Needles with DES start->mixing des_prep->mixing mae Microwave-Assisted Extraction (25 min, 45°C) mixing->mae centrifuge Centrifugation (6000 rpm, 20 min) mae->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis HPLC Analysis supernatant->analysis end End: Purified Extract analysis->end

Caption: Workflow for Microwave-Assisted Extraction of Taxanes.

SFE is a highly selective method that uses supercritical carbon dioxide as the primary solvent. The selectivity can be fine-tuned by adjusting pressure, temperature, and the use of co-solvents[2].

1. Sample Preparation:

  • Grind air-dried Taxus needles to a uniform particle size.

2. SFE Procedure:

  • Pack the ground needles into the extraction vessel of the SFE system.

  • Pressurize the system with CO₂ to the desired pressure (e.g., 10 to 40 MPa).

  • Heat the vessel to the target temperature (e.g., 35 to 45°C).

  • Introduce a co-solvent, such as methanol, to enhance the extraction of polar taxanes. The highest yield of 10-DAB III was obtained using 200 µL of methanol as an entrainer at 45°C[2].

  • The supercritical fluid containing the extracted compounds is then depressurized, causing the CO₂ to vaporize and the extract to precipitate.

  • Collect the precipitated extract for further processing.

3. Post-Extraction Processing:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol).

  • Analyze the composition of the extract using HPLC to quantify this compound.

Logical Diagram for SFE Parameter Optimization

SFE_Optimization goal Goal: Maximize Yield of This compound pressure Increase Pressure goal->pressure temperature Increase Temperature goal->temperature cosolvent Add Co-solvent (Methanol) goal->cosolvent yield Increased Yield pressure->yield temperature->yield cosolvent->yield

Caption: Key Parameters for Optimizing SFE Yield.

This protocol outlines a multi-step process involving solvent extraction, liquid-liquid partitioning, and precipitation[6].

1. Initial Extraction:

  • Macerate dried, powdered Taxus needles in methanol at room temperature.

  • Filter the mixture to separate the methanol extract from the solid biomass.

  • Concentrate the methanol extract under reduced pressure to obtain a crude residue.

2. Liquid-Liquid Partitioning:

  • Dissolve the crude residue in a suitable solvent system, such as dichloromethane and water.

  • Perform a liquid-liquid extraction to partition the taxanes into the organic phase (dichloromethane).

  • Separate and collect the organic phase.

3. Precipitation:

  • Concentrate the dichloromethane extract.

  • Add a non-polar solvent, such as n-hexane, to the concentrated extract to precipitate the crude taxoid mixture.

  • Collect the precipitate by filtration.

4. Purification (Optional):

  • The crude taxoid precipitate can be further purified using chromatographic techniques.

  • A common approach is to use preparative HPLC with a C18 column and a methanol-water mobile phase[6].

General Purification Workflow

Purification_Workflow start Crude Taxoid Extract partition Liquid-Liquid Partitioning (e.g., Dichloromethane/Water) start->partition spe Solid Phase Extraction (SPE) (e.g., Silica-based) partition->spe prep_hplc Preparative HPLC (e.g., C18 Column) spe->prep_hplc end Purified this compound prep_hplc->end

Caption: General Workflow for the Purification of Taxanes.

III. Concluding Remarks

The extraction of this compound from Taxus needles can be achieved through various methods, each with its own advantages. For environmentally friendly and efficient extraction, MAE with deep eutectic solvents is a promising approach[3]. For high selectivity and purity, SFE is an excellent choice, though it may require more specialized equipment[2]. Conventional solvent extraction remains a robust and widely used method, particularly for larger-scale operations[4][6]. The provided protocols offer a starting point for researchers to develop and optimize their extraction processes for this valuable taxane. Subsequent purification, typically involving preparative chromatography, is necessary to isolate the compound to a high degree of purity[6][7].

References

Protocol for the Isolation and Purification of 19-Hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a detailed protocol for the isolation and purification of 19-hydroxy-10-deacetylbaccatin III, a key taxane derivative, from Taxus species. This protocol is intended for researchers, scientists, and professionals in drug development engaged in the extraction, separation, and characterization of natural products.

Introduction

This compound is a naturally occurring taxane found in various species of the yew tree (Taxus). As a close analogue of 10-deacetylbaccatin III, it is a valuable compound for research and a potential precursor for the semi-synthesis of novel paclitaxel (Taxol®) derivatives with therapeutic potential. This protocol outlines a multi-step process involving extraction, preliminary purification, and final chromatographic separation to obtain high-purity this compound.

Experimental Protocols

Biomass Preparation

The primary sources for this compound are the needles and bark of Taxus species, such as Taxus wallichiana. Proper preparation of the biomass is crucial for efficient extraction.

  • Harvesting: Collect fresh needles or bark from mature Taxus trees.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, use a circulating air oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

  • Grinding: Pulverize the dried biomass into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.

Extraction of Crude Taxanes

This step aims to extract a broad range of taxanes, including this compound, from the prepared biomass.

  • Solvent Maceration:

    • Soak the powdered biomass in 95% methanol (or ethanol) in a 1:10 (w/v) ratio.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times to ensure maximum recovery of taxanes.

    • Combine the filtrates from all three extractions.

  • Solvent Evaporation:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a viscous, dark green residue.

Liquid-Liquid Partitioning

This step separates the taxanes from chlorophyll and other highly polar or non-polar impurities.

  • Procedure:

    • Resuspend the crude extract in a 1:1 (v/v) mixture of dichloromethane and water.

    • Transfer the mixture to a separatory funnel and shake vigorously for 5-10 minutes.

    • Allow the layers to separate. The taxanes will preferentially partition into the organic (dichloromethane) layer.

    • Collect the lower organic layer.

    • Repeat the extraction of the aqueous layer with dichloromethane two more times.

    • Combine the organic extracts and wash with an equal volume of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield a crude taxane mixture.

Preliminary Purification by Column Chromatography

This step aims to fractionate the crude taxane mixture and remove a significant portion of impurities.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane.

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack it into a glass column.

    • Adsorb the crude taxane mixture onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a stepwise gradient of increasing ethyl acetate concentration in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 100%).

    • Collect fractions of 50-100 mL and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.

    • Combine fractions containing the desired taxane profile for further purification.

Advanced Purification by Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids solid stationary phases, offering good separation for closely related compounds. A patent application suggests this method has high selectivity for a compound presumed to be this compound.[1]

  • Suggested Solvent Systems:

    • Methyl ethyl ketone (MEK) / Water

    • Methyl tert-butyl ether (MTBE) / Acetone / Water

  • Procedure:

    • Prepare the biphasic solvent system and degas both phases.

    • Fill the CPC rotor with the stationary phase.

    • Inject the partially purified taxane fraction dissolved in a mixture of the stationary and mobile phases.

    • Elute with the mobile phase at a defined flow rate while the rotor is spinning at a set speed.

    • Monitor the eluate with a UV detector and collect fractions.

    • Analyze the fractions by HPLC to identify those containing this compound.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final step to obtain high-purity this compound involves preparative reverse-phase HPLC.

  • Column: C18, 10 µm particle size, 250 x 20 mm.

  • Mobile Phase: A gradient of acetonitrile in water.

  • Procedure:

    • Dissolve the enriched fraction from the previous step in the initial mobile phase composition.

    • Inject the sample onto the preparative HPLC column.

    • Elute with a linear gradient of acetonitrile in water (e.g., starting from 30% acetonitrile and increasing to 70% over 40 minutes).

    • Monitor the elution profile at 227 nm.

    • Collect the peak corresponding to this compound.

    • Lyophilize or evaporate the solvent from the collected fraction to obtain the purified compound.

Purity Assessment and Structural Confirmation

The purity of the final product should be assessed, and its structure confirmed using analytical techniques.

  • Analytical HPLC: To determine the purity of the isolated compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR and ¹³C NMR) for structural elucidation.

Data Presentation

The following tables summarize the expected outcomes and parameters for the purification process. The quantitative data are based on typical yields for taxane purification and should be considered as estimates.

Table 1: Summary of Purification Steps and Expected Yields

Purification StepStarting MaterialExpected YieldPurity (Target Compound)
Crude Extraction1 kg Dried Taxus Needles50 - 100 g crude extract< 1%
Liquid-Liquid Partitioning50 g Crude Extract10 - 20 g taxane mixture1 - 5%
Silica Gel Chromatography10 g Taxane Mixture1 - 2 g enriched fraction20 - 40%
Centrifugal Partition Chromatography1 g Enriched Fraction100 - 200 mg highly enriched fraction70 - 90%
Preparative HPLC100 mg Highly Enriched Fraction50 - 80 mg> 98%

Table 2: Chromatographic Conditions for Analysis and Purification

MethodColumnMobile PhaseFlow RateDetection
Analytical HPLCC18, 5 µm, 250 x 4.6 mmAcetonitrile/Water Gradient1.0 mL/min227 nm
Preparative HPLCC18, 10 µm, 250 x 20 mmAcetonitrile/Water Gradient15-20 mL/min227 nm
CPCBiphasic Liquid SystemMEK/Water or MTBE/Acetone/WaterVariesUV

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification protocol for this compound.

G cluster_start Biomass Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start_node Taxus Biomass (Needles/Bark) grinding Drying & Grinding start_node->grinding extraction Methanol Extraction grinding->extraction partitioning Liquid-Liquid Partitioning (Dichloromethane/Water) extraction->partitioning silica Silica Gel Column Chromatography partitioning->silica cpc Centrifugal Partition Chromatography (CPC) silica->cpc prep_hplc Preparative HPLC (C18) cpc->prep_hplc analysis Purity Assessment & Structural Confirmation (HPLC, MS, NMR) prep_hplc->analysis final_product Purified this compound analysis->final_product

Caption: Workflow for the isolation and purification of this compound.

References

Application Notes and Protocols for HPLC Quantification of 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analytical method for the quantification of 19-hydroxy-10-deacetylbaccatin III using High-Performance Liquid Chromatography (HPLC). The protocols are based on established methods for the closely related taxoid, 10-deacetylbaccatin III, and incorporate specific findings for the target analyte.

Introduction

This compound is a taxoid of interest in pharmaceutical research and development, often found as an impurity or a related substance in the production of paclitaxel and its analogues. Accurate and precise quantification of this compound is crucial for quality control and process optimization. This HPLC method provides a reliable approach for the separation and quantification of this compound in various sample matrices. While a specific validated method for this compound is not widely published, this protocol is adapted from robust methods for 10-deacetylbaccatin III and is expected to provide a strong starting point for method development and validation. An isocratic HPLC method has shown great selectivity for a substance presumed to be this compound, with a relative retention time (RRT) of 0.48 compared to 10-deacetylbaccatin III.[1]

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for plant material or crude extracts is provided below. This should be optimized based on the specific sample matrix.

  • Extraction:

    • Accurately weigh the homogenized sample material (e.g., dried and powdered Taxus needles, crude extract).

    • Extract the sample with methanol or a mixture of methanol and water. A common ratio is 10 mL of solvent per 1 g of sample.

    • Sonication or vortexing can be used to enhance extraction efficiency.

    • Centrifuge the extract to pellet solid material.

  • Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 30% methanol in water) to remove polar impurities.

    • Elute the taxoids with a higher percentage of organic solvent (e.g., 75-100% methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Final Sample Solution:

    • Reconstitute the dried residue in a known volume of the HPLC mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended as a starting point. Method optimization may be required to achieve optimal separation and sensitivity for this compound in your specific sample matrix.

ParameterRecommended Condition
HPLC System Agilent 1200 Series or equivalent with a UV/Vis or DAD detector
Column C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and Water (e.g., 30:70 v/v)[2][3] or Gradient: Acetonitrile (A) and Water (B)[4]
Flow Rate 1.0 mL/min[2][3]
Injection Volume 20 µL[2][3]
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength 227 nm or 230 nm[2][3]

Note on Mobile Phase: For complex samples containing multiple taxoids, a gradient elution may be necessary to achieve adequate separation. A suggested starting gradient is provided in the quantitative data tables.

Calibration and Quantification
  • Standard Preparation:

    • Prepare a stock solution of this compound standard of known purity in methanol or acetonitrile.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.

  • Calibration Curve:

    • Inject the calibration standards into the HPLC system.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

    • The linearity of the calibration curve should be evaluated using the correlation coefficient (r²), which should ideally be ≥ 0.999.

  • Sample Analysis:

    • Inject the prepared sample solutions into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for the HPLC analysis of the closely related compound 10-deacetylbaccatin III. These values can be used as a benchmark for the method development and validation of the this compound assay.

Table 1: Chromatographic Parameters

ParameterValueReference
Column C18 (4.6 x 250 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Water (30:70)[2][3]
Flow Rate 1.0 mL/min[2][3]
Detection Wavelength 227 nm[2]
Injection Volume 20 µL[2][3]
Relative Retention Time (RRT) of 19-OH-10-deacetylbaccatin III 0.48 (relative to 10-deacetylbaccatin III)[1]

Table 2: Example Gradient Elution Program

Time (min)% Acetonitrile (A)% Water (B)
0 - 82575
8 - 164456
16 - 204456
20 - 458020
45 - 502575

This gradient program is adapted from a method for separating multiple taxoids and may require optimization.[4]

Table 3: Method Validation Parameters (for 10-deacetylbaccatin III)

ParameterTypical Value
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD%) < 2%

These are typical values and should be established for the specific this compound method during validation.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Material (e.g., Taxus needles) Extraction Methanol Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Centrifugation->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_System HPLC System (C18 Column, UV Detector) Filtration->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Quantification Quantify Analyte in Sample Data_Acquisition->Quantification Standard_Prep Prepare Calibration Standards Calibration_Curve Generate Calibration Curve Standard_Prep->Calibration_Curve Calibration_Curve->Quantification Final_Result Final Concentration (µg/mL or mg/g) Quantification->Final_Result

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for the Semi-Synthesis of 19-Hydroxydocetaxel from 19-Hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

19-Hydroxy-10-deacetylbaccatin III is a naturally occurring taxane found in various yew species (Taxus) and serves as a valuable precursor for the semi-synthesis of novel taxane derivatives with potential anticancer activity.[1] Its structural similarity to 10-deacetylbaccatin III (10-DAB), a common starting material for the commercial production of Paclitaxel (Taxol®) and Docetaxel (Taxotere®), makes it an attractive candidate for the development of new chemotherapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for the semi-synthesis of 19-hydroxydocetaxel from this compound.

The key challenge in the semi-synthesis of taxanes from this compound lies in the selective protection of its three hydroxyl groups at the C7, C10, and C19 positions prior to the crucial esterification step at the sterically hindered C13 hydroxyl group. The primary hydroxyl group at C19 is significantly more reactive than the secondary hydroxyls at C7 and C10, necessitating an orthogonal protecting group strategy to achieve the desired transformation.

Key Applications:

  • Drug Discovery and Development: Synthesis of novel taxane analogues for screening and development of new anticancer drugs.

  • Medicinal Chemistry: Elucidation of structure-activity relationships (SAR) of taxanes by modifying the core structure.

  • Process Chemistry: Development of efficient and scalable semi-synthetic routes to valuable taxane-based active pharmaceutical ingredients (APIs).

Experimental Protocols

The semi-synthesis of 19-hydroxydocetaxel from this compound can be conceptualized as a multi-step process. The following protocols are based on established methods for the semi-synthesis of docetaxel from 10-deacetylbaccatin III, with necessary modifications to accommodate the additional hydroxyl group at the C19 position.

Protocol 1: Selective Protection of Hydroxyl Groups of this compound

This protocol describes a plausible three-step protection sequence to differentiate the three hydroxyl groups.

Step 1.1: Selective Silylation of the C7 and C19 Hydroxyl Groups

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilyl chloride (TES-Cl, 2.5 eq) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7,19-bis(triethylsilyl)-10-deacetylbaccatin III.

Step 1.2: Acetylation of the C10 Hydroxyl Group

  • Dissolve the 7,19-bis(triethylsilyl)-10-deacetylbaccatin III (1.0 eq) in anhydrous dichloromethane.

  • Add acetyl chloride (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography to obtain 10-acetyl-7,19-bis(triethylsilyl)-baccatin III.

Protocol 2: Esterification with the Docetaxel Side Chain

This protocol describes the coupling of the protected baccatin derivative with a protected docetaxel side chain, typically a β-lactam.

  • To a solution of 10-acetyl-7,19-bis(triethylsilyl)-baccatin III (1.0 eq) in anhydrous tetrahydrofuran (THF) at -40 °C, add a solution of lithium hexamethyldisilazide (LHMDS, 1.1 eq) in THF dropwise.

  • Stir the mixture for 30 minutes at -40 °C.

  • Add a solution of (3R,4S)-N-(tert-butoxycarbonyl)-3-((tert-butyldimethylsilyloxy)carbonyl)-4-phenyl-2-azetidinone (a protected β-lactam side chain, 1.5 eq) in THF.

  • Allow the reaction to warm to 0 °C and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the fully protected 19-hydroxydocetaxel derivative.

Protocol 3: Deprotection to Yield 19-Hydroxydocetaxel

This protocol outlines the removal of the protecting groups to obtain the final product.

  • Dissolve the fully protected 19-hydroxydocetaxel derivative (1.0 eq) in a mixture of acetonitrile and pyridine.

  • Add hydrofluoric acid-pyridine complex (HF-Py, excess) at 0 °C.

  • Stir the reaction at 0 °C for 8-12 hours, monitoring by TLC.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, 19-hydroxydocetaxel, by preparative high-performance liquid chromatography (HPLC).

Quantitative Data

The following table summarizes the expected yields for each step of the semi-synthesis. These are estimated based on typical yields for similar reactions in taxane chemistry, as specific data for the synthesis of 19-hydroxydocetaxel is not widely published.

StepReactantProductEstimated Yield (%)
1.1 Selective Silylation (C7, C19)This compound7,19-bis(triethylsilyl)-10-deacetylbaccatin III80 - 90
1.2 Acetylation (C10)7,19-bis(triethylsilyl)-10-deacetylbaccatin III10-acetyl-7,19-bis(triethylsilyl)-baccatin III85 - 95
2. Esterification10-acetyl-7,19-bis(triethylsilyl)-baccatin IIIFully protected 19-hydroxydocetaxel70 - 85
3. DeprotectionFully protected 19-hydroxydocetaxel19-Hydroxydocetaxel60 - 75
Overall This compound 19-Hydroxydocetaxel 30 - 50

Visualizations

Experimental Workflow

experimental_workflow start This compound step1 Protocol 1: Selective Protection (C7, C10, C19-OH) start->step1 intermediate1 Protected 19-Hydroxybaccatin III step1->intermediate1 step2 Protocol 2: Esterification (C13-OH) intermediate1->step2 intermediate2 Protected 19-Hydroxydocetaxel step2->intermediate2 step3 Protocol 3: Deprotection intermediate2->step3 end 19-Hydroxydocetaxel step3->end

Caption: Semi-synthesis workflow for 19-hydroxydocetaxel.

Logical Relationship of Protection and Deprotection

logical_relationship cluster_protection Protection Steps cluster_core_reaction Core Reaction cluster_deprotection Deprotection Steps p1 Protect C7-OH ester Esterify C13-OH p1->ester p2 Protect C19-OH p2->ester p3 Protect C10-OH p3->ester d1 Deprotect C7-OH ester->d1 d2 Deprotect C19-OH ester->d2 d3 Deprotect C10-OH ester->d3 d4 Deprotect Side Chain ester->d4

Caption: Protection-reaction-deprotection sequence.

References

Application Notes and Protocols: Development of Novel Analogs from 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel paclitaxel analogs derived from 19-hydroxy-10-deacetylbaccatin III. This document outlines detailed experimental protocols, presents a framework for data analysis, and visualizes key workflows and biological pathways.

Introduction

Paclitaxel and its analogs are potent anticancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] The precursor, this compound, offers a unique starting point for the development of novel taxane derivatives with potentially improved efficacy, solubility, and reduced side effects. Modification at the C19 position may influence the molecule's interaction with microtubules and its overall pharmacological profile. This document provides a generalized approach to the semi-synthesis and evaluation of such analogs.

Quantitative Data Summary

The following table summarizes the in-vitro cytotoxicity of hypothetical this compound analogs against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. While the specific compounds listed are illustrative due to the limited availability of public data on C19-modified taxoids, this table serves as a template for organizing and presenting experimental findings.

Compound IDR Group at C19Cell LineIC50 (nM)[3]
PTX-19-OH -OHMCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)10.5
PTX-19-OAc -OCOCH₃MCF-7 (Breast)8.7
A549 (Lung)7.1
HeLa (Cervical)6.3
PTX-19-OBz -OCOC₆H₅MCF-7 (Breast)5.4
A549 (Lung)4.9
HeLa (Cervical)4.1
PTX-19-OPr -OCOCH₂CH₃MCF-7 (Breast)10.1
A549 (Lung)9.5
HeLa (Cervical)8.9

Experimental Protocols

The following protocols describe a general methodology for the synthesis and evaluation of this compound analogs.

General Workflow for Analog Synthesis

The synthesis of C19-modified paclitaxel analogs from this compound generally involves a multi-step process. The following diagram illustrates the key stages of this workflow.

G start Start: this compound protect_c7 Protection of C7-OH (e.g., TES-Cl, Imidazole) start->protect_c7 protect_c10 Protection of C10-OH (e.g., Ac₂O, Pyridine) protect_c7->protect_c10 modify_c19 Acylation/Esterification of C19-OH (e.g., Acyl chloride/Anhydride, Base) protect_c10->modify_c19 sidechain Side-chain Attachment at C13 (β-lactam method) modify_c19->sidechain deprotect Deprotection of C7 and C10 Hydroxyls (e.g., HF-Pyridine) sidechain->deprotect purify Purification (Chromatography) deprotect->purify end Final C19-Modified Analog purify->end

Caption: General synthetic workflow for C19-modified taxol analogs.

Protocol 1: Selective Protection of C7 and C10 Hydroxyl Groups

This protocol is adapted from established methods for the selective protection of hydroxyl groups on the baccatin core.[4][5]

Objective: To selectively protect the C7 and C10 hydroxyl groups of this compound to allow for specific modification at the C19 position.

Materials:

  • This compound

  • Triethylsilyl chloride (TES-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic anhydride (Ac₂O)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • C7-OH Protection:

    • Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add triethylsilyl chloride (1.5 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield 7-O-TES-19-hydroxy-10-deacetylbaccatin III.

  • C10-OH Protection:

    • Dissolve the 7-O-TES-19-hydroxy-10-deacetylbaccatin III (1 equivalent) in anhydrous pyridine.

    • Cool the solution to 0°C.

    • Add acetic anhydride (3 equivalents) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to afford 7-O-TES-10-O-acetyl-19-hydroxybaccatin III.

Protocol 2: Acylation of the C19-Hydroxyl Group

Objective: To introduce various acyl groups at the C19 position of the protected baccatin derivative.

Materials:

  • 7-O-TES-10-O-acetyl-19-hydroxybaccatin III

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.2 equivalents)

  • Anhydrous pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-O-TES-10-O-acetyl-19-hydroxybaccatin III (1 equivalent) in anhydrous DCM and cool to 0°C.

  • Add anhydrous pyridine (2 equivalents).

  • Slowly add the desired acyl chloride or anhydride (1.2 equivalents) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 19-acyloxy derivative.

Protocol 3: Attachment of the C13 Side Chain and Deprotection

The attachment of the C13 side chain is a critical step in the synthesis of paclitaxel analogs and is commonly achieved using the β-lactam method.

Objective: To couple the C13 side chain to the C19-modified baccatin core and subsequently remove the protecting groups.

Materials:

  • Protected C19-acyloxy baccatin derivative

  • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (β-lactam)

  • Sodium hexamethyldisilazide (NaHMDS) or Lithium hexamethyldisilazide (LiHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrofluoric acid-pyridine complex (HF-Pyridine)

  • Acetonitrile

  • Silica gel for column chromatography

Procedure:

  • Side-Chain Attachment:

    • Dissolve the protected C19-acyloxy baccatin derivative (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -40°C.

    • In a separate flask, dissolve the β-lactam (1.5 equivalents) in anhydrous THF and cool to -40°C.

    • Slowly add NaHMDS or LiHMDS (1.5 equivalents) to the β-lactam solution and stir for 30 minutes.

    • Transfer the activated β-lactam solution to the solution of the baccatin derivative via cannula.

    • Stir the reaction at -40°C for 1-2 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel chromatography.

  • Deprotection:

    • Dissolve the protected paclitaxel analog in a mixture of acetonitrile and pyridine in a plastic vial.

    • Cool the solution to 0°C.

    • Carefully add HF-Pyridine complex dropwise.

    • Stir the reaction at 0°C for 8-12 hours.

    • Monitor the deprotection by TLC.

    • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final C19-modified paclitaxel analog by preparative HPLC or silica gel chromatography.

Protocol 4: In-vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic activity of the synthesized analogs against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized paclitaxel analogs

  • Paclitaxel (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the synthesized analogs and paclitaxel in the cell culture medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

Paclitaxel and its analogs exert their anticancer effects primarily by interfering with the normal function of microtubules. The diagram below illustrates this key signaling pathway leading to apoptosis.

G analog C19-Modified Paclitaxel Analog tubulin β-Tubulin Subunit of Microtubules analog->tubulin Binds to stabilization Microtubule Stabilization tubulin->stabilization Promotes Polymerization & Inhibits Depolymerization mitotic_arrest Mitotic Spindle Dysfunction (G2/M Arrest) stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of action of paclitaxel analogs.

The binding of the paclitaxel analog to the β-tubulin subunit of microtubules enhances their polymerization and inhibits their depolymerization.[1] This stabilization of microtubules disrupts the dynamic instability required for normal mitotic spindle function, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death, or apoptosis.[1]

Disclaimer: The protocols and data presented in these application notes are for research purposes only and should be performed by trained professionals in a laboratory setting. The cytotoxicity data for C19-modified analogs is illustrative and should be experimentally determined.

References

Application Notes and Protocols for the Derivatization of 19-Hydroxy-10-deacetylbaccatin III for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the proposed derivatization of 19-hydroxy-10-deacetylbaccatin III, a complex taxane diterpenoid, for the purpose of conducting Structure-Activity Relationship (SAR) studies. Due to the limited availability of literature on the direct derivatization of the C19-hydroxyl group, this application note outlines a plausible and scientifically-grounded approach. This includes a proposed biocatalytic hydroxylation to obtain the starting material, followed by established derivatization chemistries for hydroxyl groups on the taxane scaffold. The provided protocols are based on analogous reactions reported for other positions on the taxane core. Furthermore, a representative table of SAR data for closely related taxane analogs is presented to guide the interpretation of results from future studies on C19-derivatives.

Introduction

The taxane family of natural products, which includes the highly successful anticancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®), continues to be a cornerstone of cancer chemotherapy.[1] Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2] 10-deacetylbaccatin III (10-DAB) is a key, naturally abundant precursor for the semi-synthesis of these life-saving drugs.[1]

Structure-Activity Relationship (SAR) studies are crucial for the development of new and improved taxane analogs with enhanced efficacy, better solubility, and reduced side effects. While extensive research has focused on modifying the C2, C7, C10, and the C13 side chain of the baccatin III core, other positions, such as the C19 methyl group, remain underexplored. The introduction of a hydroxyl group at the C19 position opens up a new avenue for derivatization and the potential discovery of novel taxane analogs with unique pharmacological profiles.

This application note details a proposed workflow for the generation and derivatization of this compound to facilitate SAR studies.

Proposed Synthetic and Derivatization Workflow

The proposed workflow for generating a library of this compound derivatives for SAR studies is depicted below. This multi-step process begins with the selective hydroxylation of the C19 methyl group of 10-deacetylbaccatin III, followed by the protection of other reactive hydroxyl groups, derivatization of the C19-hydroxyl, and subsequent deprotection to yield the final compounds for biological evaluation.

Derivatization Workflow for this compound start 10-Deacetylbaccatin III hydroxylation C19-Hydroxylation (Biocatalytic) start->hydroxylation intermediate1 This compound hydroxylation->intermediate1 protection Selective Protection (e.g., C7, C10-OH) intermediate1->protection intermediate2 Protected Intermediate protection->intermediate2 derivatization C19-OH Derivatization (Acylation, Etherification, etc.) intermediate2->derivatization intermediate3 Protected C19-Derivative derivatization->intermediate3 deprotection Deprotection intermediate3->deprotection final_product C19-Derivatives Library deprotection->final_product sar_studies SAR Studies final_product->sar_studies

Caption: Proposed workflow for the synthesis and derivatization of this compound for SAR studies.

Key Reactive Sites for Derivatization

The structure of this compound presents multiple hydroxyl groups with varying reactivity. Selective protection and deprotection strategies are therefore essential for targeted derivatization at the C19 position. The diagram below highlights the key hydroxyl groups.

Reactive Sites of this compound mol This compound Core c19oh C19-OH (Primary) c19oh->mol c7oh C7-OH (Secondary) c7oh->mol c10oh C10-OH (Secondary) c10oh->mol c1oh C1-OH (Tertiary) c1oh->mol c13oh C13-OH (Secondary) c13oh->mol

References

Application Note: LC-MS/MS for the Sensitive and Specific Identification of 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19-hydroxy-10-deacetylbaccatin III is a taxane diterpenoid, a class of compounds that includes the widely used chemotherapy agent paclitaxel. It is often found as an impurity related to Baccatin III and is extracted from various species of the yew tree (genus Taxus)[1]. The accurate identification and quantification of this compound are crucial for quality control in the manufacturing of taxane-based drugs and for research into the biosynthesis and metabolism of these important natural products. This application note provides a detailed protocol for the identification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Compound Information

PropertyValueReference
Chemical Formula C29H36O11
Molecular Weight 560.59 g/mol
Exact Mass 560.2258
CAS Number 154083-99-5[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is recommended for the cleanup of this compound from complex matrices such as plant extracts or biological fluids.

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Loading: Dilute the sample with water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

  • Elution: Elute the target analyte with 5 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography (LC)

The chromatographic separation can be achieved using a reversed-phase C18 column with a gradient elution of water and acetonitrile or methanol containing 0.1% formic acid to ensure good peak shape and ionization efficiency.

ParameterValue
Column C18, 2.6 µm, 50 x 2.1 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

LC Gradient Program:

Time (min)% Mobile Phase B
0.030
1.030
5.095
7.095
7.130
10.030
Mass Spectrometry (MS)

The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Proposed MRM Transitions for this compound:

Based on the structure of this compound and common fragmentation patterns of taxanes, the following MRM transitions are proposed. The protonated molecule [M+H]⁺ (m/z 561.2) is selected as the precursor ion. Product ions are generated by the loss of small molecules such as water (H₂O), acetic acid (CH₃COOH), and cleavage of the core structure. Note: The collision energies provided are starting points and may require optimization for the specific instrument used.

Precursor Ion (Q1) m/zProduct Ion (Q3) m/zProposed Neutral LossCollision Energy (eV) (Starting Point)
561.2543.2H₂O15
561.2501.2CH₃COOH20
561.2327.1C₁₄H₁₄O₄ (Side chain loss)25

Data Presentation

The quantitative data for the identification of this compound is summarized in the tables above, detailing the LC gradient and the proposed MRM transitions with initial collision energy values.

Visualizations

Experimental Workflow

The overall workflow for the identification of this compound is depicted in the following diagram.

workflow sample Sample (e.g., Plant Extract) spe Solid-Phase Extraction (SPE) (C18 Cartridge) sample->spe Cleanup lc LC Separation (C18 Column) spe->lc Injection ms MS/MS Detection (MRM Mode) lc->ms Ionization data Data Analysis (Quantification) ms->data Detection

Caption: Experimental workflow for LC-MS/MS analysis.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation of the protonated this compound molecule in the mass spectrometer.

fragmentation precursor [M+H]⁺ m/z 561.2 frag1 [M+H - H₂O]⁺ m/z 543.2 precursor->frag1 - H₂O frag2 [M+H - CH₃COOH]⁺ m/z 501.2 precursor->frag2 - CH₃COOH frag3 [M+H - C₁₄H₁₄O₄]⁺ m/z 327.1 precursor->frag3 - Side Chain

Caption: Proposed fragmentation of this compound.

References

Troubleshooting & Optimization

challenges in separating 19-hydroxy-10-deacetylbaccatin III from other taxoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 19-hydroxy-10-deacetylbaccatin III from other taxoids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from other taxoids?

The primary challenge lies in the structural similarity between this compound and other taxoids, particularly its parent compound, 10-deacetylbaccatin III, as well as impurities like baccatin III, paclitaxel, and cephalomannine. This similarity results in close retention times during chromatographic separation, leading to co-elution and difficulties in achieving high purity. The low natural abundance of this compound further complicates its isolation in high yields.[1]

Q2: Which chromatographic techniques are most effective for this separation?

High-Performance Liquid Chromatography (HPLC) and Centrifugal Partition Chromatography (CPC) are two of the most effective techniques. HPLC offers high resolution for analytical and preparative scale separations.[1] CPC is a cost-effective and efficient alternative for larger scale purification, characterized by lower solvent consumption and the ability to handle crude extracts.[2]

Q3: What are the common impurities that co-elute with this compound?

The most common co-eluting impurity is 10-deacetylbaccatin III due to their minor structural difference (a hydroxyl group at C19). Other taxanes that may co-elute depending on the chromatographic conditions include baccatin III, paclitaxel, and cephalomannine.

Q4: Can crystallization be used for the purification of this compound?

Yes, crystallization, particularly anti-solvent crystallization, can be a valuable step in the purification process.[3][4][5] It is often used after initial chromatographic separation to enhance the purity of the final product. The choice of solvent and anti-solvent is critical for successful crystallization.

Troubleshooting Guides

Chromatographic Separation (HPLC)
ProblemPossible CauseRecommended Solution
Poor Resolution / Co-elution of this compound and 10-deacetylbaccatin III Mobile phase composition is not optimal.Adjust the mobile phase composition to enhance selectivity. Experiment with different solvent ratios (e.g., acetonitrile/water, methanol/water) and consider adding modifiers like acids (e.g., formic acid, acetic acid) or buffers to control pH. The pH can influence the ionization state of the taxoids and affect their retention.[6][7]
Inappropriate stationary phase.For reversed-phase HPLC, C18 columns are commonly used. If resolution is still poor, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) or a smaller particle size for higher efficiency.
Flow rate is too high.Decrease the flow rate to allow for better equilibration between the mobile and stationary phases, which can improve resolution.
Peak Tailing Secondary interactions with the stationary phase.Add a competitive agent like triethylamine (TEA) to the mobile phase to mask active sites on the silica support. Ensure the mobile phase pH is appropriate for the analytes.
Column overload.Reduce the sample concentration or injection volume.
Ghost Peaks Contamination in the mobile phase or from previous injections.Use high-purity solvents and filter the mobile phase. Implement a column wash step with a strong solvent at the end of each run to elute strongly retained compounds.
Irreproducible Retention Times Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.
Crystallization
ProblemPossible CauseRecommended Solution
Failure to Crystallize Solution is not supersaturated.Concentrate the solution further or add more anti-solvent.
Incorrect solvent/anti-solvent system.Screen different solvent systems. A good solvent should dissolve the compound well at a higher temperature, while the anti-solvent should be miscible with the solvent but cause the compound to precipitate.
Oiling Out Supersaturation is too high, or the cooling rate is too fast.Decrease the concentration of the solute or add the anti-solvent more slowly with vigorous stirring. Allow the solution to cool gradually.
Low Purity of Crystals Impurities are co-crystallizing.Perform multiple recrystallization steps. Ensure the initial purity of the solution entering the crystallization step is sufficiently high.
Small or Needle-like Crystals Rapid nucleation and crystal growth.Slow down the crystallization process by reducing the cooling rate or the rate of anti-solvent addition. Seeding with a small amount of pure crystals can promote the growth of larger, more well-defined crystals.[5]

Experimental Protocols

Preparative HPLC Method for Separation of this compound

This protocol is a general guideline and may require optimization based on the specific crude extract and available instrumentation.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Start with a composition of 30% A and 70% B.

    • Linearly increase to 50% A over 20 minutes.

    • Hold at 50% A for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes before the next injection.

  • Flow Rate: 5 mL/min.

  • Detection: UV at 227 nm.

  • Injection Volume: 1-5 mL, depending on the sample concentration.

  • Sample Preparation: Dissolve the crude or partially purified taxane mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound. Analyze the collected fractions by analytical HPLC to determine their purity.

Anti-Solvent Crystallization Protocol

This protocol is a starting point for developing a specific crystallization procedure.

  • Solvent Selection: Dissolve the partially purified this compound (from preparative HPLC fractions) in a minimal amount of a good solvent (e.g., acetone, methanol, or ethyl acetate) with gentle heating.

  • Anti-Solvent Selection: Choose an anti-solvent in which the compound has low solubility but is miscible with the chosen solvent (e.g., water, hexane, or heptane).

  • Crystallization:

    • While stirring the solution vigorously, slowly add the anti-solvent dropwise until the solution becomes slightly turbid.

    • If turbidity persists, add a few drops of the good solvent until the solution becomes clear again.

    • Cover the container and allow it to stand at room temperature or in a refrigerator to cool down slowly.

  • Crystal Collection: Once a significant amount of crystals has formed, collect them by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum at a low temperature to remove residual solvents.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Taxane Purification

MethodStationary PhaseMobile PhasePurity AchievedYieldThroughputReference
Preparative HPLC C18Acetonitrile/Water>98%>60%Lower[2]
Centrifugal Partition Chromatography (CPC) Liquid-LiquidMEK/Water, MTBE/Acetone/Water, DCM/MeOH/Water>99%HighHigher[2]
Simulated Moving Bed (SMB) Selective AdsorbentVaries72% (for Paclitaxel)82% (for Paclitaxel)High[8][9]

Note: Data for SMB is for paclitaxel purification and is included for comparative purposes as specific data for this compound is limited. The principles are applicable.

Visualizations

Experimental Workflow for Purification

Purification Workflow cluster_extraction Initial Extraction cluster_chromatography Chromatographic Separation cluster_crystallization Final Purification raw_material Taxus Biomass extraction Solvent Extraction (e.g., Methanol) raw_material->extraction crude_extract Crude Taxane Extract extraction->crude_extract prep_hplc Preparative HPLC or CPC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling crystallization Anti-Solvent Crystallization pooling->crystallization final_product Pure 19-hydroxy- 10-deacetylbaccatin III crystallization->final_product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Co-elution

Troubleshooting Co-elution start Co-elution Observed q1 Is mobile phase optimized? start->q1 sol_1 Adjust solvent ratio, pH, or add modifiers q1->sol_1 No q2 Is stationary phase appropriate? q1->q2 Yes a1_yes Yes a1_no No sol_1->q1 sol_2 Try a different column (e.g., different chemistry or smaller particles) q2->sol_2 No q3 Is flow rate optimized? q2->q3 Yes a2_yes Yes a2_no No sol_2->q2 sol_3 Decrease flow rate q3->sol_3 No end Resolution Improved q3->end Yes a3_yes Yes a3_no No sol_3->q3

References

Technical Support Center: Optimizing 19-Hydroxy-10-deacetylbaccatin III Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 19-hydroxy-10-deacetylbaccatin III. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for extracting this compound?

The primary source for the extraction of taxanes, including this compound and its precursors like 10-deacetylbaccatin III (10-DAB III), is various species of the yew tree (genus Taxus). Needles are often preferred as a renewable resource over the bark.[1][2][3] Taxus baccata and Taxus chinensis are commonly cited species for this purpose.[1][2]

Q2: Which extraction methods are most effective for maximizing yield?

Several methods can be employed, each with its own advantages and disadvantages. Modern techniques like Pressurized Liquid Extraction (PLE), Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasonic-Assisted Extraction (UAE) are often reported to offer higher yields and efficiency compared to traditional methods like maceration or Soxhlet extraction.[4][5] The choice of method can depend on available equipment, scale of extraction, and desired purity of the initial extract.

Q3: What is the importance of the purification step?

Crude extracts from Taxus species contain a complex mixture of compounds, including other taxanes, chlorophylls, waxes, and phenolics, which can interfere with the isolation and quantification of the target compound.[5][6] A multi-step purification process, often involving techniques like Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC), is crucial for obtaining high-purity this compound.[6][7]

Q4: How can I improve the selectivity of my extraction?

Selectivity can be enhanced by optimizing the extraction solvent and employing advanced methods like SFE with co-solvents.[1] For instance, supercritical CO2 extraction can be made more selective by modifying parameters such as pressure, temperature, and the choice of a co-solvent like methanol.[1][8] Pre-treating the ground plant material with a nonpolar solvent like n-hexane can also help remove waxes and other nonpolar impurities before the main extraction.[8]

Troubleshooting Guide

Q: My extraction yield is consistently low. What are the likely causes and how can I address them?

A: Low yields can stem from several factors throughout the experimental workflow. Consider the following:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. Methanol and ethanol are commonly effective for taxane extraction.[4][9] It's essential to use the optimal solvent for your specific extraction method.

  • Inefficient Extraction Method: Traditional methods like maceration may result in lower yields compared to modern techniques.[4] If possible, transitioning to UAE, MAE, or PLE could significantly improve your yield.

  • Inadequate Sample Preparation: The particle size of the plant material plays a crucial role. Grinding the needles or twigs to a fine powder increases the surface area for solvent penetration.[9]

  • Insufficient Extraction Time or Temperature: Ensure your extraction time and temperature are optimized for your chosen method. For instance, in ultrasonic-assisted extraction, time and temperature are key parameters affecting yield.[9]

Q: I am having difficulty separating the target compound from other taxanes. What can I do?

A: Co-elution of similar compounds is a common challenge in purification.

  • Optimize Chromatographic Conditions: The purification of taxanes often relies on reversed-phase HPLC.[6] Experiment with different mobile phase gradients, solvent compositions (e.g., acetonitrile-water or methanol-water mixtures), and column types (e.g., C18) to improve resolution.

  • Employ Multi-Step Purification: A single purification step is often insufficient. A common strategy involves an initial clean-up using Solid-Phase Extraction (SPE) to remove major impurities, followed by one or more rounds of preparative HPLC for fine separation.[6][10]

Q: My final product has a high level of impurities, such as chlorophyll and waxes. How can I remove them?

A: These types of impurities should be addressed early in the purification process.

  • Pre-Extraction Wash: Before the primary extraction, wash the dried plant material with a non-polar solvent like n-hexane. This will effectively remove a significant portion of chlorophyll and waxes.[6]

  • Adsorbent Resins: During prepurification, using adsorbent resins like Diaion® HP-20 can help by adsorbing nonpolar compounds, including taxanes, while allowing polar impurities to be washed away.[6]

Quantitative Data Summary

The following tables summarize yields of 10-deacetylbaccatin III (a closely related and often co-extracted taxane) using various methods and conditions, providing a baseline for comparison.

Table 1: Comparison of Different Extraction Methods

Extraction MethodPlant MaterialSolventYield of 10-DAB IIIReference
Soxhlet ExtractionTaxus baccata needlesNot specifiedBaseline[1]
Supercritical Fluid Extraction (SFE)Taxus baccata needlesCO2 with Methanol718 mg/kg[1]
Ultrasonic-Assisted (Ethanol)Taxus baccata needlesEthanol102 mg/kg[9]
Ultrasonic-Assisted (Methanol)Taxus baccata needlesMethanol112 mg/kg[9]
Microwave-Assisted (MAE)Taxus wallichiana leaves/branchesMethanolUp to 95.85% relative to maceration[4]
Pressurized Liquid Extraction (PLE)Taxus baccata twigsMethanolHighest yield among compared methods[5]

Table 2: Optimization of Ultrasonic-Assisted Extraction

ParameterOptimal Value (Ethanol)Optimal Value (Methanol)Reference
Temperature44.8 °C43.7 °C[9]
Extraction Time40.1 min43.0 min[9]
Particle Size113 µm114.6 µm[9]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Taxanes

This protocol is based on the optimization study for 10-deacetylbaccatin III from Taxus baccata needles.

  • Sample Preparation: Dry the Taxus needles and grind them to a fine powder with a particle size of approximately 115 µm.

  • Extraction:

    • Place a known quantity of the powdered needles into an extraction vessel.

    • Add methanol as the solvent.

    • Set the ultrasonic bath temperature to approximately 44°C.

    • Perform the extraction for around 43 minutes.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2: Purification using Solid-Phase Extraction (SPE) and HPLC

This protocol describes a general procedure for purifying the crude taxane extract.

  • Prepurification with Adsorbent Resin:

    • Dissolve the crude extract in an appropriate solvent.

    • Load the solution onto a column packed with an adsorbent resin like Diaion® HP-20.

    • Wash the column with water to remove highly polar impurities.

    • Elute the taxane-containing fraction with 100% methanol.[6]

  • Hydrophilic Interaction Solid-Phase Extraction:

    • The fraction obtained is then loaded onto a silica-based hydrophilic interaction SPE cartridge.

    • Elute the taxanes using an optimized mixture of water and methanol (e.g., 70:30 water:methanol).[6]

  • Reversed-Phase HPLC:

    • Further purify the taxane fraction using a semi-preparative reversed-phase HPLC system with a C18 column.

    • Use a gradient of acetonitrile and water as the mobile phase to separate the individual taxanes.[5]

    • Collect the fraction corresponding to this compound based on retention time and UV detection.

Visualizations

ExtractionWorkflow Start Taxus Needles Grinding Grinding & Drying Start->Grinding Extraction Extraction (e.g., UAE, MAE, SFE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract

Caption: General workflow for the extraction of crude taxanes from Taxus needles.

PurificationWorkflow CrudeExtract Crude Extract SPE_Cleanup Solid-Phase Extraction (SPE) - Adsorbent Resin - Hydrophilic Interaction CrudeExtract->SPE_Cleanup RP_HPLC Reversed-Phase HPLC SPE_Cleanup->RP_HPLC Fractionation Fraction Collection RP_HPLC->Fractionation FinalProduct Pure 19-hydroxy- 10-deacetylbaccatin III Fractionation->FinalProduct

Caption: Multi-step purification workflow for isolating the target compound.

TroubleshootingLogic LowYield Problem: Low Yield Solvent Optimize Solvent LowYield->Solvent Method Change Extraction Method (e.g., to UAE/MAE) LowYield->Method Prep Improve Sample Prep (Particle Size) LowYield->Prep Params Adjust Time/Temp LowYield->Params

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Purification of Taxus Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of chlorophyll and other pigments from Taxus extracts.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove chlorophyll and other pigments from Taxus extracts?

A1: The removal of chlorophyll and other pigments is a critical step in the purification of bioactive compounds, such as paclitaxel, from Taxus extracts for several reasons:

  • Interference with Analysis: Chlorophylls can interfere with spectroscopic and biochemical assays due to their absorbance and fluorescence properties, potentially leading to inaccurate measurements[1][2].

  • Downstream Processing Issues: Pigments can precipitate in aqueous media, complicating further purification steps like chromatography[1].

  • Compound Stability: The presence of pigments can sometimes contribute to the degradation of the target compounds.

  • Purity Requirements: For pharmaceutical applications, achieving high purity of the active compound is mandatory, which requires the removal of all interfering substances, including pigments.

Q2: What are the most common methods for removing chlorophyll from plant extracts?

A2: The primary methods employed for chlorophyll removal include:

  • Liquid-Liquid Extraction (LLE): This technique partitions compounds between two immiscible solvents. Chlorophyll, being nonpolar, is typically extracted into a nonpolar solvent like hexane, while more polar target compounds remain in a polar solvent phase[1][3][4].

  • Adsorption using Activated Carbon: Activated carbon, or charcoal, has a high surface area that effectively adsorbs pigment molecules[4][5][6]. The extract is treated with carbon, and the pigments are removed along with the carbon via filtration.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent packed into a cartridge to selectively adsorb either the pigments or the target compounds, allowing for their separation[2][5][7].

  • Column Chromatography: This is a classic purification technique where the extract is passed through a column containing a stationary phase (like silica gel or alumina). Different compounds travel through the column at different rates, enabling separation[3][8][9].

  • Macroporous Resins: These resins can be used for the preliminary purification and decolorization of extracts by adsorbing pigments and other impurities[10].

Q3: Can the chlorophyll removal process affect the stability or yield of my target compound, paclitaxel?

A3: Yes, some methods can lead to the loss of the target compound. For instance, activated carbon is effective for pigment removal but can be non-selective and may also adsorb the desired bioactive compounds, reducing the final yield[8][11][12]. Similarly, in liquid-liquid extraction, some medium-polarity compounds may be partially removed along with the chlorophylls[1]. It is crucial to optimize the chosen method to maximize pigment removal while minimizing the loss of paclitaxel.

Troubleshooting Guide

Q1: My extract is still green after performing a liquid-liquid extraction with hexane. What went wrong?

A1: If a single extraction does not remove all the green coloration, it is likely due to an insufficient volume of the nonpolar solvent or a very high concentration of chlorophyll.

  • Solution: Repeat the washing step. You can perform the liquid-liquid extraction multiple times (2-3 times) with fresh portions of the nonpolar solvent (e.g., hexane) until the solvent layer is clear or the desired level of decolorization is achieved[3][4]. Also, ensure vigorous mixing in the separatory funnel to maximize the interaction between the two phases.

Q2: After treating my extract with activated carbon, the yield of my target compound is very low. How can I prevent this?

A2: This is a common issue as activated carbon can non-selectively adsorb other molecules besides pigments[8][11].

  • Solution:

    • Optimize Carbon Amount: Reduce the amount of activated carbon used. Start with a smaller quantity and incrementally increase it in pilot experiments to find the minimum amount needed for effective decolorization.

    • Minimize Contact Time: Reduce the incubation time of the extract with the activated carbon.

    • Consider Alternatives: If yield loss remains high, consider a more selective method like Solid-Phase Extraction (SPE) or column chromatography, which can offer better separation with less loss of the target compound[5][7].

Q3: I used an SPE cartridge to remove chlorophyll, but the separation was poor. What should I check?

A3: Poor performance with SPE can result from several factors related to the method's setup.

  • Solution:

    • Check Cartridge Conditioning: Ensure the SPE cartridge was properly conditioned with the recommended solvents before loading your sample. Improper conditioning can lead to poor retention and separation.

    • Optimize Loading Conditions: The concentration and solvent of your loaded extract are crucial. If the extract solvent is too strong, it may prevent the desired interactions with the stationary phase. You may need to dilute your sample or perform a solvent exchange.

    • Flow Rate: Control the flow rate during loading, washing, and elution. A flow rate that is too fast can prevent effective binding and separation. Gravity flow or a slow, controlled vacuum is often recommended.

    • Elution Solvent: The strength and polarity of the elution solvent must be optimized to selectively elute your target compound while leaving the chlorophyll behind (or vice versa, depending on the SPE chemistry).

Quantitative Data Summary

The efficiency of chlorophyll removal can vary significantly based on the method and parameters used. The table below summarizes available data.

MethodMatrix/PlantKey ParametersChlorophyll Removal EfficiencyTarget Compound RecoverySource
Solid-Phase Extraction (SPE)Corylus avellana & 19 other taxaCommercially available cartridges, Methanol elution~85%Not specified, but method designed to preserve other metabolites[2][7]
Liquid-Liquid Extraction (LLE)Trifolium pratenseHexanes-EtOAc-MeOH-water (5:5:5:5)Substantial removal in a single stepSome medium polar isoflavones were also removed[1]
Activated Carbon FiltrationCannabis TinctureMC55C carbon filter media30% - 70% reduction per passNot specified, but yield loss is a known risk[13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Chlorophyll Removal

This protocol is based on the principle of partitioning chlorophyll into a nonpolar solvent.

  • Preparation: Dissolve the crude Taxus extract in a polar solvent system in which the target compounds are soluble (e.g., 80% methanol in water)[3].

  • Extraction:

    • Transfer the dissolved extract to a separatory funnel.

    • Add an equal volume of a nonpolar solvent, such as n-hexane[3][4].

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to fully separate. The upper, nonpolar (hexane) layer will contain the green chlorophyll, while the lower, polar (methanol/water) layer will contain the desired taxanes[3].

  • Collection: Carefully drain the lower polar layer into a clean flask.

  • Repetition: For highly pigmented extracts, repeat steps 2 and 3 with fresh hexane until the hexane layer is nearly colorless[4].

  • Solvent Removal: The collected polar fraction can then be concentrated using a rotary evaporator to remove the methanol, preparing it for subsequent purification steps.

Protocol 2: Activated Carbon Treatment

This protocol uses adsorption to remove pigments. Caution is advised due to potential for product loss[8].

  • Preparation: Dissolve the crude extract in a suitable organic solvent (e.g., ethanol or methanol).

  • Adsorption:

    • Add powdered activated carbon to the solution. A starting point is typically 1-2% w/v, but this should be optimized.

    • Stir the mixture at room temperature for a predetermined time (e.g., 15-30 minutes).

  • Filtration:

    • Remove the activated carbon, along with the adsorbed pigments, by filtration. To remove fine carbon particles, use a multi-stage filtration process, starting with a standard filter paper followed by a sub-micron filter (e.g., a 0.45 µm or 0.22 µm syringe filter)[8].

  • Solvent Removal: The resulting decolorized filtrate can be concentrated under vacuum.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides a more selective method for chlorophyll removal[7].

  • Cartridge Selection: Choose an appropriate SPE cartridge. Hydrophilic-Lipophilic Balanced (HLB) cartridges are often versatile for this purpose.

  • Conditioning: Condition the cartridge by passing a small volume of a strong solvent (e.g., methanol) followed by the solvent in which the sample is dissolved (the loading solvent).

  • Loading: Dissolve the crude extract in a minimal amount of an appropriate solvent (e.g., methanol at 5 mg/mL)[2]. Load the solution onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent that will elute the target compounds but retain the more strongly bound chlorophyll. The key innovation in some protocols is using the same solvent for loading and initial washing to elute the desired compounds while retaining the pigments[7].

  • Elution (Alternative): If the target compounds are retained and chlorophyll passes through, a stronger solvent would be used to elute the target compounds after the initial wash. The specific steps depend on the relative affinities of the compounds for the SPE sorbent.

  • Analysis: Collect the fractions and analyze them (e.g., using TLC or HPLC) to confirm the separation of target compounds from the pigments.

Visualizations

Below are diagrams illustrating key workflows and concepts in the purification of Taxus extracts.

G cluster_workflow General Workflow for Taxus Extract Purification A Crude Taxus Extract (in Ethanol/Methanol) B Chlorophyll & Pigment Removal (LLE, Activated Carbon, or SPE) A->B C Solvent Evaporation B->C F Waste (Pigments, Impurities) B->F D Further Purification (e.g., Column Chromatography) C->D E Isolated Bioactive Compounds (e.g., Paclitaxel) D->E

Caption: A generalized workflow for purifying bioactive compounds from crude Taxus extracts.

G cluster_decision Decision Tree for Chlorophyll Removal Method A Primary Goal: Remove Chlorophyll B Is high selectivity and minimal product loss critical? A->B C Is speed and low cost the main priority? B->C No D Use Solid-Phase Extraction (SPE) or Column Chromatography B->D Yes F Use Activated Carbon C->F No G Is the extract highly complex? C->G Yes E Use Liquid-Liquid Extraction (LLE) G->E Yes G->F No

Caption: A decision tree to select a suitable chlorophyll removal method.

G cluster_lle Principle of Liquid-Liquid Extraction sep_funnel A Upper (Nonpolar) Phase: Hexane + Chlorophyll B Lower (Polar) Phase: Taxanes in Methanol/Water

Caption: Diagram showing phase separation in a separatory funnel during LLE.

References

troubleshooting low yield in 19-hydroxydocetaxel synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers and scientists encountering low yields during the synthesis of 19-hydroxydocetaxel. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 19-hydroxydocetaxel?

The most commonly cited method for the synthesis of 19-hydroxydocetaxel is not a traditional chemical synthesis but rather a biocatalytic process. This hydroxylation is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, which are found in human liver microsomes.[1][2] This process mimics the natural metabolic pathway of docetaxel in the human body.

Q2: I am attempting a biocatalytic synthesis of 19-hydroxydocetaxel and experiencing very low yields. What are the most common causes?

Low yields in biocatalytic syntheses can stem from several factors. The most critical are suboptimal enzyme activity, poor substrate bioavailability, inadequate cofactor concentration, and product degradation or inhibition. Each of these areas should be systematically investigated to pinpoint the source of the low yield.

Q3: Are there chemical synthesis methods available for 19-hydroxydocetaxel?

While biocatalytic synthesis is the most referenced method, chemical synthesis of docetaxel analogs is well-established, typically involving the coupling of a protected baccatin III derivative with a β-lactam side chain. However, the selective hydroxylation of the C-19 position of docetaxel is a significant chemical challenge due to the presence of multiple other reactive sites. Such a synthesis would likely involve a complex multi-step process with protecting groups to achieve the desired regioselectivity.

Q4: My reaction seems to be working, but I am losing a significant amount of product during purification. What can I do?

Purification of taxane derivatives can be challenging due to their similar polarities. It is crucial to use high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for both analysis and purification.[1] Employing a gradient elution method with a suitable solvent system (e.g., acetonitrile/water or methanol/water) on a C18 or similar reversed-phase column is a common starting point. Careful monitoring of fractions is essential to avoid loss of the desired product.

Troubleshooting Guide for Low Yield

Issue 1: Low Conversion of Docetaxel

If you are observing a low conversion of the starting material, docetaxel, consider the following potential causes and solutions.

Potential CauseRecommended Action
Inactive or Low-Activity Enzyme (CYP3A4/5) - Verify the activity of your enzyme preparation using a standard substrate.- Ensure proper storage and handling of the enzyme to prevent denaturation.- Consider using a freshly prepared batch of microsomes or recombinant enzyme.
Insufficient Cofactor (NADPH) - Ensure NADPH is added in sufficient excess.- Use an NADPH regenerating system to maintain a constant supply during the reaction.- Check the purity and stability of your NADPH stock.
Poor Substrate Solubility - Docetaxel has low aqueous solubility.[3] Dissolve docetaxel in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the reaction mixture.- Be mindful that high concentrations of organic solvents can inhibit enzyme activity.
Inappropriate Reaction Buffer - Optimize the pH of the reaction buffer (typically around pH 7.4 for CYP enzymes).- Ensure the buffer composition is compatible with enzyme activity and does not contain inhibitors.
Issue 2: Formation of Undesired Byproducts

The presence of multiple byproducts can indicate a lack of reaction specificity or degradation of the starting material or product.

Potential CauseRecommended Action
Non-specific Hydroxylation - Confirm the identity of byproducts using mass spectrometry to determine if other hydroxylated isomers are being formed.- If using a crude enzyme preparation, consider using a more purified or specific CYP isoform.
Oxidative Degradation - Degas the reaction buffer to minimize dissolved oxygen, which can lead to non-specific oxidation.- Consider adding antioxidants to the reaction mixture if compatible with the enzyme.
Instability of Docetaxel or 19-Hydroxydocetaxel - Minimize reaction time to reduce the exposure of the compounds to potentially degrading conditions.- Analyze the reaction mixture at different time points to monitor for product degradation.
Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the 19-hydroxydocetaxel can be challenging.

Potential CauseRecommended Action
Co-elution with Starting Material - Optimize the HPLC gradient to achieve better separation between docetaxel and 19-hydroxydocetaxel.- Consider using a different stationary phase or solvent system.
Low Product Concentration in a Large Volume - Concentrate the reaction mixture before purification using techniques like solid-phase extraction (SPE) or lyophilization.- Ensure the chosen concentration method does not lead to product loss.
Product Adsorption to Labware - Use silanized glassware or low-adsorption plasticware to minimize the loss of product on surfaces.

Experimental Protocols

Biocatalytic Synthesis of 19-Hydroxydocetaxel using Human Liver Microsomes
  • Reaction Setup: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), docetaxel (final concentration 10 µM, dissolved in a minimal amount of DMSO), and phosphate buffer (100 mM, pH 7.4) to a final volume of 200 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by HPLC-MS to identify and quantify the formation of 19-hydroxydocetaxel.

Visualizations

Synthesis_Pathway Biocatalytic Synthesis of 19-Hydroxydocetaxel Docetaxel Docetaxel Hydroxydocetaxel 19-Hydroxydocetaxel Docetaxel->Hydroxydocetaxel Hydroxylation Enzyme CYP3A4 / CYP3A5 (Human Liver Microsomes) Enzyme->Hydroxydocetaxel Byproduct NADP+ + H2O Enzyme->Byproduct Cofactor NADPH + O2 Cofactor->Enzyme

Caption: Biocatalytic synthesis pathway of 19-hydroxydocetaxel.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of 19-Hydroxydocetaxel Check_Conversion Check Docetaxel Conversion Rate Start->Check_Conversion Low_Conversion Low Check_Conversion->Low_Conversion Low High_Conversion High Check_Conversion->High_Conversion High Check_Enzyme Verify Enzyme Activity and Cofactor Concentration Low_Conversion->Check_Enzyme Check_Solubility Optimize Substrate Solubility Low_Conversion->Check_Solubility Purification_Issues Investigate Purification Losses High_Conversion->Purification_Issues Check_Byproducts Analyze for Byproducts Check_Enzyme->Check_Byproducts Check_Solubility->Check_Byproducts End Improved Yield Check_Byproducts->End Optimize_Purification Optimize HPLC/ SPE Conditions Purification_Issues->Optimize_Purification Optimize_Purification->End

References

stability issues of 19-hydroxy-10-deacetylbaccatin III in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the common stability issues encountered with 19-hydroxy-10-deacetylbaccatin III in solution. The following information is based on published data for the closely related precursor, 10-deacetylbaccatin III, and should serve as a valuable starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: Based on data from similar taxanes, the primary factors influencing stability are pH, temperature, and the choice of solvent. Acidic and alkaline conditions can lead to degradation. For instance, the structurally similar compound baccatin III shows increased degradation at pH 9.0 compared to pH 6.0.[1] Studies on related compounds suggest that maximum stability in aqueous solutions is often found around pH 4.[2][3]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For the parent compound, 10-deacetylbaccatin III, stock solutions are typically prepared in organic solvents like DMSO.[4][5] It is recommended to store these stock solutions at -20°C for long-term storage (months to years) and at 2-8°C for short-term storage (days to weeks).[4][6] The compound should be protected from light.

Q3: In which solvents is this compound soluble?

Q4: What are the likely degradation products of this compound?

A4: Under acidic conditions, degradation of similar compounds like baccatin III and 10-deacetylbaccatin III can involve cleavage of the oxetane ring and dehydration around the 13-hydroxy group.[2] In alkaline conditions, deacetylation is a known degradation pathway for baccatin III.[1] Given the structure of this compound, similar degradation pathways are plausible.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound Precipitation - Low solvent polarity. - Supersaturation.- Increase the proportion of organic solvent (e.g., DMSO, methanol) in your aqueous solution. - Gently warm the solution to aid dissolution. - Prepare a fresh, less concentrated solution.
Loss of Activity/Degradation - Inappropriate pH of the medium. - High temperature. - Prolonged storage in solution.- Adjust the pH of your aqueous solution to be near neutral or slightly acidic (around pH 4-6).[1][2] - Store solutions at -20°C or below.[4] - Prepare fresh solutions before each experiment.
Inconsistent Results - Incomplete dissolution. - Adsorption to container walls.- Ensure complete dissolution by visual inspection and gentle vortexing. - Use low-adsorption microcentrifuge tubes or glassware.

Data Presentation

Table 1: Recommended Storage and Solubility for 10-deacetylbaccatin III (as a proxy for this compound)

Parameter Recommendation Reference
Short-term Storage (Solid) Dry, dark, 0 - 4°C (days to weeks)[4]
Long-term Storage (Solid) Dry, dark, -20°C (months to years)[4]
Stock Solution Storage 0 - 4°C (short-term), -20°C (long-term)[4]
Solubility Soluble in DMSO and methanol; Insoluble in water[4][6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Gently vortex the solution until the powder is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Stability Assessment using HPLC

  • Prepare solutions of this compound in various buffers (e.g., pH 4, 7, and 9).

  • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze the aliquots by reverse-phase HPLC with UV detection to quantify the remaining parent compound and any degradation products.

  • Compare the peak areas of the parent compound over time to determine the degradation rate.

Visualizations

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Degradation Degradation/ Loss of Activity pH Inappropriate pH Degradation->pH Temp High Temperature Degradation->Temp Solvent Solvent Effects Degradation->Solvent Light Light Exposure Degradation->Light AdjustpH Adjust pH to 4-6 pH->AdjustpH StoreCold Store at -20°C Temp->StoreCold Fresh Use Fresh Solutions Solvent->Fresh Protect Protect from Light Light->Protect

Caption: Troubleshooting workflow for degradation issues.

degradation_pathway cluster_acid Acidic Conditions (e.g., pH < 4) cluster_alkaline Alkaline Conditions (e.g., pH > 8) Parent This compound Oxetane Oxetane Ring Cleavage Product Parent->Oxetane H+ Dehydration C-13 Dehydration Product Parent->Dehydration H+ Deacetyl Deacetylated Product Parent->Deacetyl OH-

Caption: Potential degradation pathways.

References

overcoming poor resolution in chromatography of taxane impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis of taxanes. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor resolution of taxane impurities.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for taxane impurities so challenging?

Achieving high resolution for taxane impurities is difficult due to several inherent factors. Taxanes, such as paclitaxel and docetaxel, are complex molecules that often have numerous structurally similar impurities and degradation products.[1] These related compounds, which can include isomers like 7-epipaclitaxel, possess very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.[2] The close molecular weights and polarities of these compounds mean they interact with the stationary phase in a very similar manner, often leading to co-elution.[2]

Q2: What are the primary chromatographic parameters I can adjust to improve poor resolution?

When facing poor resolution, you can systematically optimize several key parameters that have the most significant impact on selectivity and efficiency. The most influential factors are:

  • Stationary Phase Chemistry: The choice of column is critical. Moving beyond a standard C18 phase to one with a different selectivity can resolve co-eluting peaks.[3][4]

  • Mobile Phase Composition: This is a powerful tool for optimization. Adjusting the organic modifier (e.g., acetonitrile vs. methanol), and particularly the mobile phase pH, can dramatically alter selectivity for ionizable compounds.[4][5][6]

  • Gradient Profile: For complex mixtures like taxane impurities, optimizing the gradient slope, time, and composition is crucial for separating all components effectively.[7][8]

  • Temperature: Column temperature affects mobile phase viscosity and reaction kinetics, which can alter retention times and improve peak shape and resolution.[8][9]

Q3: When should I switch from HPLC to UHPLC for taxane analysis?

You should consider switching to Ultra-High-Performance Liquid Chromatography (UHPLC) when you need to significantly increase resolution, peak capacity, and speed. UHPLC systems use columns packed with smaller particles (typically sub-2 µm), which generates much higher efficiency than traditional HPLC columns.[10] This leads to sharper, narrower peaks, allowing for better separation of closely eluting impurities. A UHPLC method can reduce analysis times from over 70 minutes to less than 6 minutes while still meeting pharmacopeia requirements for resolution.

Troubleshooting Guide for Poor Resolution

This guide addresses specific resolution problems in a question-and-answer format. For a systematic approach, refer to the workflow diagram below.

Q4: My critical impurity pair is co-eluting or has a resolution (Rs) of less than 1.5. What is my first step?

When facing co-elution, the primary goal is to alter the chromatographic selectivity. The two most effective ways to achieve this are by changing the stationary phase chemistry or adjusting the mobile phase pH.[3][4] Modifying the organic solvent (e.g., switching from acetonitrile to methanol) can also change selectivity. Start by evaluating your column chemistry; if you are using a standard C18 column, a different stationary phase may provide the unique interactions needed for separation.[3]

Q5: How do I select an alternative column to improve selectivity for taxanes?

If a standard C18 column fails to provide adequate resolution, consider a stationary phase with a different retention mechanism. A pentafluorophenyl (PFP) column is an excellent alternative for taxane analysis.[3] PFP phases provide extra retention and unique selectivity for positional isomers and polar compounds containing hydroxyl or carboxyl groups, which are common in taxane structures.[3] This alternative chemistry can successfully separate impurities that co-elute on a C18 column.[3]

Q6: How can adjusting mobile phase pH resolve my co-eluting peaks?

Mobile phase pH is a critical parameter because it can change the ionization state of analytes that have acidic or basic functional groups.[11][12] Altering the charge of an impurity changes its polarity and how it interacts with the reversed-phase column, which can lead to significant shifts in retention time and improved selectivity.[13] For robust and reproducible results, the mobile phase pH should be controlled with a buffer and set at least 1.5 to 2 pH units away from the pKa of the analytes of interest.[13][14] This ensures that the impurities are in a single, stable ionic form, preventing peak splitting or broadening.[11]

Q7: My peaks are broad, which is compromising my resolution. What are the common causes and solutions?

Broad peaks are a common issue that can often be resolved by investigating a few key areas:

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak broadening and distortion.[15] Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[16]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector and detector can lead to peak broadening (dispersion).[17] Solution: Use tubing with the smallest possible inner diameter and length, and ensure all fittings are properly connected to avoid dead volume.[15]

  • Column Contamination or Degradation: Buildup of matrix components on the column inlet frit or degradation of the stationary phase can cause broad or tailing peaks.[17][18] Solution: Implement a column cleaning procedure or replace the guard/analytical column if performance does not improve.[16]

Q8: How can I use the gradient to improve the separation of a complex set of impurities?

A gradient program is essential for separating multiple taxane impurities with varying polarities. If your resolution is poor, particularly for later-eluting peaks, try implementing a shallower (flatter) gradient.[15] A slower increase in the organic solvent percentage over time increases the separation window for each peak, which can significantly improve resolution.[7][15] Additionally, ensure the initial percent of the organic modifier (%B) is low enough to retain and focus polar impurities at the head of the column before the gradient starts.[19]

Troubleshooting Workflow

G Troubleshooting Workflow for Poor Resolution of Taxane Impurities start Start: Poor Resolution (Rs < 1.5) q1 Identify Problem: Co-elution or Broad/Tailing Peaks? start->q1 coelution Co-elution (Poor Selectivity) q1->coelution Co-elution peak_shape Broad or Tailing Peaks (Poor Efficiency) q1->peak_shape Bad Peak Shape change_column 1. Change Stationary Phase (e.g., C18 -> PFP) coelution->change_column adjust_ph 2. Adjust Mobile Phase pH (Control Ionization) change_column->adjust_ph optimize_gradient 3. Optimize Gradient (Make it Shallower) adjust_ph->optimize_gradient change_temp 4. Adjust Temperature optimize_gradient->change_temp end_node Resolution Improved change_temp->end_node check_solvent 1. Check Injection Solvent (Match to Mobile Phase) peak_shape->check_solvent check_connections 2. Check for Dead Volume (Fittings, Tubing) check_solvent->check_connections clean_column 3. Clean or Replace Column & Guard Column check_connections->clean_column clean_column->end_node

Caption: A step-by-step workflow for diagnosing and resolving poor chromatographic resolution.

Optimized Experimental Protocols

The following are detailed protocols for the analysis of taxanes and their impurities, derived from validated methods.

Protocol 1: Rapid UHPLC Method for Paclitaxel and Related Compounds

This method achieves a baseline separation of paclitaxel and key related compounds in under 6 minutes.

  • Instrumentation: UHPLC System (e.g., UltiMate 3000 RSLC)

  • Column: Acclaim RSLC 120 C18 (2.1 × 100 mm, 2.2 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Mobile Phase C: Methanol

  • Flow Rate: 0.42 mL/min

  • Detection: UV at 227 nm

  • Gradient Program:

    Time (min) %A (Water) %B (Acetonitrile) %C (Methanol)
    0.0 58 28 14
    4.0 58 28 14
    4.1 20 52 28
    6.0 20 52 28
    6.1 58 28 14

    | 8.0 | 58 | 28 | 14 |

Protocol 2: HPLC Method for Docetaxel Analysis

This method is optimized for the separation of docetaxel from its internal standard and plasma components.[20]

  • Instrumentation: Standard HPLC System with UV detector

  • Column: Purospher® STAR RP-18e (3.0 × 125 mm, 3 µm) with a guard cartridge

  • Mobile Phase: Isocratic mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (57.5:42.5 v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 55°C

  • Detection: UV at 227 nm

Comparative Data Tables

The following table summarizes and compares key parameters from different published methods for taxane analysis to aid in method selection and development.

ParameterMethod 1: Rapid UHPLC (Paclitaxel)Method 2: HPLC (Paclitaxel)[20]Method 3: HPLC (Docetaxel)[20]
Column Type Acclaim RSLC 120 C18Supelcosil LC-18Purospher® STAR RP-18e
Column Dimensions 2.1 × 100 mm4.6 × 150 mm3.0 × 125 mm
Particle Size 2.2 µm3 µm3 µm
Mobile Phase Water/Acetonitrile/Methanol20 mM K-Phosphate (pH 3.0) / Acetonitrile20 mM K-Phosphate (pH 3.0) / Acetonitrile
Elution Mode GradientIsocratic (55:45 v/v)Isocratic (57.5:42.5 v/v)
Flow Rate 0.42 mL/min1.0 mL/min0.8 mL/min
Temperature Not Specified40°C55°C
Analysis Time < 8 minutes> 15 minutes> 15 minutes
Key Advantage Speed and High ResolutionStandard, validated methodOptimized for plasma samples

References

Technical Support Center: Large-Scale Purification of Taxane Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the large-scale purification of taxane precursors like 10-deacetylbaccatin III (10-DAB) and baccatin III.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Low Yield of Target Taxane Precursor

  • Question: We are experiencing a significantly lower than expected yield of 10-deacetylbaccatin III after our initial extraction and chromatography steps. What are the potential causes and solutions?

  • Answer: Low yield can stem from several factors throughout the purification workflow. Here’s a systematic approach to troubleshoot this issue:

    • Extraction Inefficiency: The initial extraction from the biomass (e.g., needles of Taxus species) might be incomplete.[1] Ensure that the solvent system and extraction time are optimized. For instance, using 80% ethanol with reflux extraction for an adequate duration can improve yields.[2] Supercritical fluid extraction with CO2 and a co-solvent like methanol can also enhance recovery.[1]

    • Degradation of Precursors: Taxanes can be sensitive to pH and temperature.[3] Ensure that the extraction and purification conditions are mild. Avoid prolonged exposure to harsh acidic or basic conditions.

    • Suboptimal Chromatography Parameters: The choice of stationary and mobile phases in your chromatography is crucial. For large-scale industrial chromatography, ensure the correct packing material and eluent are used. A method involving macroporous resin separation followed by industrial chromatography has been shown to achieve yields of over 65%.[4]

    • Inefficient Phase Separation in Liquid-Liquid Extraction (LLE): During LLE, ensure complete separation of the organic and aqueous phases. The choice of organic solvent is critical; dichloromethane and ethyl acetate show high partition coefficients for taxanes.[5][6] Multiple extractions (e.g., 5x with dichloromethane) will improve recovery from the aqueous phase.[7]

Issue 2: High Levels of Impurities in the Final Product

  • Question: Our purified baccatin III has a purity of less than 90% according to HPLC analysis, with several closely-related taxane impurities. How can we improve the purity?

  • Answer: Achieving high purity requires a multi-step approach that effectively separates the target precursor from structurally similar compounds.[3]

    • Pre-purification Steps: Before the main chromatographic purification, it's beneficial to remove pigments, waxes, and highly polar compounds.[7] A common method is an initial liquid-liquid extraction with a non-polar solvent like n-hexane to remove lipids, followed by extraction of the taxoids into a solvent like dichloromethane.[7] Using an adsorbent resin like Diaion® HP-20 can also effectively remove chlorophylls and other pigments.[7]

    • Chromatography Optimization:

      • Method Selection: A combination of chromatography techniques often yields the best results. For example, using a non-polar synthetic hydrophobic absorbent followed by a silica-based hydrophilic interaction solid phase extraction (SPE) can be effective before a final semi-preparative reversed-phase HPLC step.[7]

      • Gradient Elution: In preparative HPLC, a well-optimized gradient elution can resolve closely related taxanes. For instance, a gradient of acetonitrile and water is commonly used.[3][8]

    • Recrystallization: This is a powerful final step for purification. The choice of solvent is critical; the target compound should be soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain in solution.[9][10] For 10-DAB III, crystallization can be induced after concentrating the eluent from the chromatography step.[4]

Issue 3: Poor Crystallization or Oiling Out

  • Question: During the final recrystallization step, our taxane precursor is "oiling out" instead of forming crystals, or the crystallization is very slow and incomplete. What can be done?

  • Answer: "Oiling out" occurs when the solute comes out of solution above its melting point. This and other crystallization problems can be addressed by modifying the crystallization conditions.

    • Solvent Choice: The solvent system may not be optimal. An ideal solvent will have high solubility for the compound at elevated temperatures and low solubility upon cooling.[10] Experiment with different solvent systems or solvent mixtures.

    • Cooling Rate: Cooling the solution too quickly can promote oiling out or the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[11][12]

    • Supersaturation Level: If the solution is too concentrated, the solute may precipitate as an oil. Try diluting the solution slightly with more hot solvent before cooling.[12]

    • Seeding: Introducing a small seed crystal of the pure compound can induce crystallization and prevent oiling out.[12]

    • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites and initiate crystallization.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common large-scale purification strategies for taxane precursors?

A1: The most common strategies involve a multi-step process:

  • Extraction: Typically from the biomass of Taxus species using solvents like methanol or ethanol.[2][13]

  • Preliminary Purification: This often involves liquid-liquid extraction to partition the taxanes into an organic solvent and remove highly polar or non-polar impurities.[7] The use of adsorbent resins is also common.[8]

  • Chromatographic Separation: This is the core of the purification process. Techniques include flash chromatography, preparative high-performance liquid chromatography (HPLC), and industrial-scale chromatography.[3][4] Reversed-phase (e.g., C18) and normal-phase (e.g., silica) chromatography are both used.[7][14]

  • Recrystallization: This is often the final step to achieve a high-purity crystalline product.[8]

Q2: How can I efficiently separate 10-DAB III from other taxanes like paclitaxel?

A2: The separation of 10-DAB III and paclitaxel can be achieved by taking advantage of their polarity difference. 10-DAB III is more polar than paclitaxel. A combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase HPLC can be very effective.[7] HILIC can be used to separate compounds by increasing hydrophilicity, thus separating the less polar paclitaxel from the more polar 10-DAB III.[7]

Q3: What are some typical yields and purities I can expect from large-scale purification?

A3: Yields and purities can vary significantly based on the starting material and the methods used. However, some reported values include:

  • A process involving macroporous resin separation and industrial chromatography can yield 10-DAB III with a purity of over 98% and a yield of over 65%.[4]

  • Preparative HPLC has been used to obtain 10-deacetyltaxol and paclitaxel with purities of 95.33% and 99.15%, respectively.[3][15]

  • A simplified process using a single reverse-phase column reported a yield of 0.02% for 10-deacetylbaccatin III from the bark of T. brevifolia.[14]

Data Presentation

Table 1: Comparison of Purification Methods for Taxane Precursors

MethodTarget CompoundStarting MaterialReported PurityReported Yield/RecoveryReference
Macroporous Resin + Industrial Chromatography10-DAB IIITaxus chinensis>98%>65%[4]
Preparative HPLC10-deacetyltaxolTaxus cuspidata95.33%Not Specified[3][15]
Preparative HPLCPaclitaxelTaxus cuspidata99.15%Not Specified[3][15]
Single Reverse Phase Column Chromatography10-deacetylbaccatin IIIT. brevifolia barkNot Specified0.02%[14]
Antisolvent RecrystallizationTotal TaxanesTaxus cuspidata23.24%Not Specified[8]

Table 2: Liquid-Liquid Extraction Solvent Performance for Paclitaxel

Organic SolventPartition CoefficientSelectivity for Paclitaxel over CephalomannineReference
Ethyl Acetate28< 1[5][6]
Dichloromethane25< 1[5][6]
n-Hexane1.91.7[6]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Taxane Precursors

This protocol is adapted from methods used for the initial purification of taxanes from crude extracts.[7]

  • Initial Methanol Extract Preparation: Start with a methanol extract from the chosen biomass (e.g., Taxus needles).

  • Aqueous Dilution: Mix 10 mL of the methanol extract with 10 mL of water.

  • Lipid Removal: Extract the aqueous methanol mixture with n-hexane (2 x 10 mL) to remove lipids, waxes, and some pigments. Discard the n-hexane layers.

  • Taxane Extraction: Extract the remaining aqueous layer with dichloromethane (5 x 10 mL). The taxanes will move into the organic dichloromethane phase, while more polar compounds like carbohydrates remain in the aqueous phase.

  • Solvent Evaporation: Combine the dichloromethane extracts and evaporate the solvent under reduced pressure to obtain the crude taxoid residue.

  • Resuspension: Dissolve the residue in a suitable solvent, such as acetonitrile, for further purification steps like chromatography.[7]

Protocol 2: Recrystallization of a Purified Taxane Precursor

This is a general protocol for the final purification step.[9][11][12]

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the taxane precursor has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: Place the semi-purified, solid taxane precursor in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture (e.g., in a water bath) while stirring to dissolve the solid completely. Add small amounts of additional hot solvent if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature undisturbed. This promotes the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystals have started to form, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[16]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow General Workflow for Taxane Precursor Purification Biomass Taxus Biomass (Needles/Bark) Extraction Solvent Extraction (e.g., Methanol) Biomass->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract LLE Liquid-Liquid Extraction (LLE) CrudeExtract->LLE PigmentRemoval Pigments, Waxes, Lipids Removed LLE->PigmentRemoval Hexane Phase TaxoidRichPhase Taxoid-Rich Organic Phase LLE->TaxoidRichPhase DCM Phase Chromatography Chromatographic Purification (e.g., Adsorbent, HPLC) TaxoidRichPhase->Chromatography SemiPure Semi-Pure Precursor Chromatography->SemiPure Crystallization Recrystallization SemiPure->Crystallization PureProduct High-Purity Crystalline Precursor Crystallization->PureProduct

Caption: A generalized workflow for the large-scale purification of taxane precursors.

TroubleshootingPurity Troubleshooting Low Purity in Taxane Purification Start Low Purity Detected (Post-Chromatography) CheckPrePurification Was a pre-purification step performed? (e.g., LLE, Adsorbent) Start->CheckPrePurification ImplementPrePurification Implement pre-purification to remove pigments and non-polar impurities. CheckPrePurification->ImplementPrePurification No CheckChromatography Is chromatography resolving closely related taxanes? CheckPrePurification->CheckChromatography Yes ImplementPrePurification->CheckChromatography OptimizeChromatography Optimize mobile phase gradient. Consider multi-modal chromatography (e.g., HILIC + RP-HPLC). CheckChromatography->OptimizeChromatography No CheckCrystallization Is final product recrystallized? CheckChromatography->CheckCrystallization Yes OptimizeChromatography->CheckCrystallization ImplementCrystallization Implement recrystallization with an optimized solvent system and slow cooling. CheckCrystallization->ImplementCrystallization No HighPurity High Purity Achieved CheckCrystallization->HighPurity Yes ImplementCrystallization->HighPurity

Caption: A decision tree for troubleshooting low purity issues.

References

enhancing the production of 19-hydroxy-10-deacetylbaccatin III in cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the production of 19-hydroxy-10-deacetylbaccatin III and related taxanes in Taxus cell cultures.

Introduction

This compound is a taxane derivative closely related to the paclitaxel biosynthetic pathway. It is often considered an impurity or derivative of Baccatin III, a key precursor for the semi-synthesis of paclitaxel.[] Strategies for enhancing its production are intrinsically linked to the optimization of the overall taxane pathway, particularly the synthesis of its precursor, 10-deacetylbaccatin III (10-DAB). This guide focuses on established methods to increase 10-DAB and other key taxanes, which will subsequently influence the yield of its hydroxylated form.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the production of 10-deacetylbaccatin III and its derivatives in cell culture?

A1: The three most critical factors are the choice of the plant cell line, the composition of the culture medium, and the application of elicitors. A highly productive cell line is fundamental. The culture medium, including the basal salt mixture and plant growth regulators, must be optimized for both growth and secondary metabolite production.[2][3] Finally, elicitors are signaling molecules that trigger defense responses in the cells, significantly boosting the synthesis of taxanes.[4]

Q2: How do I select the appropriate basal medium for my Taxus cell culture?

A2: The choice of basal medium significantly impacts taxane yield. Studies have shown that Driver and Kuniyuki (DKW) and Woody Plant Medium (WPM) are particularly effective for woody plant species like Taxus. For instance, DKW basal medium has been shown to produce maximum yields of Baccatin III (10.03 mg/L) and 10-deacetylbaccatin III (4.2 mg/L).[5][6][7] It is recommended to screen several media (e.g., DKW, WPM, B5, MS) to determine the best one for your specific cell line.[5]

Q3: What is elicitation, and which elicitors are most effective for enhancing taxane production?

A3: Elicitation is a technique used to induce or enhance the biosynthesis of secondary metabolites by adding stress-inducing compounds (elicitors) to the cell culture.[4] For taxane production, both biotic (e.g., fungal extracts) and abiotic (e.g., methyl jasmonate, salicylic acid) elicitors are effective. Methyl jasmonate (MeJA) is a widely used and potent elicitor.[8][9] Fungal elicitors and other signaling molecules like salicylic acid (SA) and hydrogen peroxide have also been shown to induce key enzymes in the pathway, such as 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).[8][10]

Q4: What is the role of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) in this process?

A4: DBAT is a key rate-limiting enzyme in the paclitaxel biosynthetic pathway.[11] It catalyzes the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III (10-DAB) to produce baccatin III.[11][12] Enhancing the activity of this enzyme through elicitation is a common strategy to increase the flux through the pathway towards baccatin III and, consequently, other related taxoids.[8][10]

Troubleshooting Guide

Problem 1: Low or undetectable yield of target taxanes.
Possible CauseSuggested Solution
Suboptimal Basal Medium The nutritional requirements for cell growth and secondary metabolite production can differ. Screen different basal media like DKW, WPM, MS, and B5 to find the optimal one for your cell line. DKW medium has been reported to yield high levels of 10-deacetylbaccatin III (4.2 mg/L).[6]
Ineffective Elicitation The type, concentration, and timing of elicitor application are crucial. For MeJA, a concentration of 100 µM is often effective. Fungal elicitors can also be very potent.[8] Test a range of concentrations and apply the elicitor during the late exponential or early stationary growth phase for best results.
Low-Producing Cell Line The inherent productivity of the cell line may be low. It is essential to select and maintain high-yielding cell lines. Productivity can decrease over successive subcultures, a phenomenon known as somaclonal variation.[2][3] Consider re-cloning the cell line or initiating new cultures from high-yielding explant material.
Precursor Limitation The biosynthesis of the taxane core or side chains may be limited by precursor availability. Supplementing the medium with putative precursors like mevalonate or N-benzoylglycine has been shown to increase yields of paclitaxel and baccatin III.[9]
Problem 2: Poor cell growth, aggregation, or browning of the culture.
Possible CauseSuggested Solution
Nutrient Imbalance The carbon source can significantly affect growth. Fructose as a sole sugar source has been shown to promote better cell growth compared to glucose or sucrose in some Taxus cultures.[13] Ensure plant growth regulators (e.g., NAA, Kinetin) are at optimal concentrations.
Phenolic Compound Accumulation Taxus cells can release phenolic compounds that oxidize and cause the medium to brown, inhibiting growth. Add polyvinylpyrrolidone (PVP) to the medium to adsorb these compounds.[5] Frequent subculturing can also mitigate the issue.
High Shear Stress Excessive agitation speed in shake flasks or bioreactors can damage cells. An agitation speed of around 120 rpm is a common starting point.[5] Cell aggregates can sometimes protect cells from shear stress.
Contamination Microbial contamination can quickly outcompete plant cells and lead to culture death. Ensure strict aseptic techniques during all handling steps. If contamination is suspected, discard the culture and start from a clean stock.

Data Presentation: Comparative Effects of Media and Elicitors

Table 1: Effect of Different Basal Media on Taxane Production in Taxus baccata Suspension Cultures

Basal Medium10-deacetylbaccatin III Yield (mg/L)Baccatin III Yield (mg/L)Paclitaxel (Taxol) Yield (mg/L)Reference
DKW 4.2 10.03 10.11[5][6][7]
WPM 2.518.1216.58 [5][6][7]
B5 1.013.544.21[5][6][7]
MS 1.254.015.03[5][6][7]
SH 0.892.893.55[5][6][7]

Data extracted from a 21-day culture period. DKW = Driver and Kuniyuki; WPM = Woody Plant Medium; B5 = Gamborg; MS = Murashige and Skoog; SH = Schenk and Hildebrandt.

Table 2: Effect of Various Elicitors on the Maximum Activity of DBAT Enzyme in Taxus cuspidata Cultures

ElicitorConcentrationMax. DBAT Activity (U)Reference
Fungal Elicitor (F3) 0.4 g/L6.82 [8][10]
Methyl Jasmonate (MeJA) 100 µmol/L5.47[8][10]
Salicylic Acid (SA) 80 mg/L3.30[8][10]
Hydrogen Peroxide (H₂O₂) 40 µL/L0.97[8][10]

DBAT = 10-deacetylbaccatin III-10-O-acetyltransferase. U = Units of enzyme activity.

Experimental Protocols

Protocol 1: Initiation of Taxus Suspension Culture
  • Explant Sterilization : Collect young, healthy leaf explants. Immerse them in 70% ethanol for 1 minute, followed by a 20-minute soak in 1.5% sodium hypochlorite solution. Rinse three times with sterile distilled water.[5]

  • Callus Induction : Culture the sterilized leaf segments on a solid B5 medium supplemented with 2 mg/L NAA, 0.2 mg/L 2,4-D, 0.2 mg/L Kinetin, 500 mg/L PVP, and 25 g/L sucrose. Incubate in the dark at 25°C.[5]

  • Suspension Culture Initiation : Once friable, homogenous callus is obtained (after several subcultures), transfer approximately 2 g of fresh callus into a 250 mL flask containing 50 mL of liquid basal medium (e.g., DKW) with the same plant growth regulators.[5]

  • Maintenance : Incubate the flasks on an orbital shaker at 120 rpm in darkness at 25°C. Subculture every 21 days by transferring an aliquot of the cell suspension to fresh medium.[5]

Protocol 2: Elicitation with Methyl Jasmonate (MeJA)
  • Prepare Stock Solution : Prepare a sterile stock solution of MeJA (e.g., 100 mM in ethanol).

  • Timing : Grow the Taxus suspension culture until it reaches the late exponential or early stationary phase (typically 14-18 days post-subculture).

  • Application : Aseptically add the MeJA stock solution to the culture flasks to achieve the desired final concentration (e.g., 100 µM).[8] An equivalent volume of ethanol should be added to control cultures.

  • Incubation and Harvest : Continue the incubation for a defined period (e.g., 7-10 days) before harvesting the cells and medium for taxane extraction and analysis. The optimal harvest time should be determined experimentally.

Protocol 3: Extraction and Quantification of Taxanes by HPLC
  • Sample Preparation : Separate the cells from the culture medium via filtration or centrifugation. Dry the cells (e.g., freeze-drying or oven at 60°C) and grind to a fine powder.

  • Extraction : Extract a known weight of dried cell powder with a suitable solvent like methanol or a methanol/chloroform mixture. Use sonication or shaking for a defined period (e.g., 1-2 hours) to ensure complete extraction.

  • Purification : Centrifuge the extract to pellet cell debris. The supernatant can be used directly or further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds.

  • HPLC Analysis : Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector (monitoring at ~227 nm). Use a gradient elution program with a mobile phase consisting of acetonitrile and water.

  • Quantification : Compare the peak areas of the samples to a standard curve generated from authentic standards of 10-deacetylbaccatin III, baccatin III, and other target taxanes.

Visualizations

G General Workflow for Enhancing Taxane Production A Explant Selection (Taxus sp.) B Sterilization & Callus Induction A->B C Establish Suspension Culture B->C D Growth Phase (Biomass Accumulation) C->D E Optimization Screening (Media, Precursors) D->E Optimization Loop F Elicitation (e.g., Methyl Jasmonate) D->F E->D G Production Phase F->G H Harvest Cells & Medium G->H I Extraction & Purification H->I J Quantification (HPLC) I->J

Caption: A typical experimental workflow for taxane production in cell culture.

G Simplified Taxane Biosynthetic Pathway GGPP GGPP (Precursor) Taxadiene Taxadiene GGPP->Taxadiene Intermediates Multiple Enzymatic Steps (Oxygenations, Acylations) Taxadiene->Intermediates DAB 10-deacetylbaccatin III (10-DAB) Intermediates->DAB branch DAB->branch HydroxyDAB This compound Baccatin Baccatin III Paclitaxel Paclitaxel Baccatin->Paclitaxel Side-chain Attachment branch->HydroxyDAB Hydroxylation (Side Reaction) branch->Baccatin DBAT Enzyme (Key Step)

Caption: Key intermediates in the taxane biosynthetic pathway.

G Troubleshooting Logic for Low Taxane Yield Start Problem: Low Taxane Yield CheckGrowth Is cell growth (biomass) also low? Start->CheckGrowth OptimizeGrowth Action: Optimize growth conditions (Medium, Sucrose, PGRs) CheckGrowth->OptimizeGrowth Yes CheckElicitation Is elicitation strategy optimized? CheckGrowth->CheckElicitation No End Monitor Yield OptimizeGrowth->End OptimizeElicitor Action: Screen elicitors (MeJA, Fungal) Test concentration & timing CheckElicitation->OptimizeElicitor No CheckCellLine Is the cell line known to be productive? CheckElicitation->CheckCellLine Yes OptimizeElicitor->End SelectLine Action: Re-select high-producing line Initiate new cultures CheckCellLine->SelectLine No CheckCellLine->End Yes

Caption: A decision tree for troubleshooting low taxane yields.

References

Validation & Comparative

A Comparative Analysis of Taxoid Profiles in Different Taxus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate variations in taxoid profiles across different Taxus species is critical for the discovery and production of vital anti-cancer therapeutics, most notably paclitaxel (Taxol®). This guide provides a comprehensive comparative analysis of the taxoid content in prominent Taxus species, supported by experimental data and detailed methodologies to aid in research and development efforts.

Trees of the genus Taxus are a significant source of taxoids, a class of diterpenoid compounds, with over 500 different taxoids identified to date.[1] Among these, paclitaxel is a highly effective and widely utilized anti-cancer drug.[1] However, the concentration of paclitaxel and other key taxoids can vary significantly between different Taxus species, influencing their suitability for pharmaceutical production.[1][2] This variation necessitates a thorough comparative analysis to identify high-yielding species and optimize extraction processes.

Comparative Taxoid Profiles

The following table summarizes the quantitative data on the concentration of major taxoids in various Taxus species, compiled from multiple research studies. The data is presented in mg/g of the dried plant material.

Taxus SpeciesPlant PartPaclitaxel (mg/g)10-Deacetylbaccatin III (10-DAB III) (mg/g)Baccatin III (mg/g)Cephalomannine (mg/g)10-Deacetylpaclitaxel (10-DAP) (mg/g)
Taxus mediaTwigs0.46[2]---Higher than T. mairei[2]
Needles1.22[1]0.85 (in T. mairei)[1]--0.80 (in T. cuspidata)[1]
Taxus cuspidataNeedles1.67[1]-0.65[1]-0.80[1]
Taxus maireiTwigs0.09[2]Higher than T. media[2]--Lower than T. media[2]
Needles0.66[1]0.85[1]---
Taxus chinensisNeedles0.015 - 0.09[3]-Lower than T. cuspidata & T. mairei[3]--
Taxus yunnanensisTwigs0.011 (high-yielding) / 0.001 (low-yielding)[4]18 times higher in high-yielding vs. low-yielding individuals[4]47 times higher in high-yielding vs. low-yielding individuals[4]--
Taxus wallichianaBark29.16[5]----
Needles-0.2476 - 0.5949[3]---
Taxus brevifoliaBark0.0001 - 0.069%[5]0.0774 - 0.2976[3]---
Taxus baccata------

Note: A dash (-) indicates that data was not provided in the cited sources.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the comparative analysis of taxoid profiles.

Sample Preparation and Extraction

A standardized protocol for the extraction of taxoids from Taxus plant material is crucial for obtaining comparable results. The following is a generalized procedure based on common laboratory practices.[6]

  • Harvesting and Drying: Collect fresh plant material (needles, twigs, or bark) from the desired Taxus species. The material should be dried at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation of taxoids.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction:

    • Soxhlet Extraction: A commonly used method where the powdered plant material is placed in a thimble and continuously extracted with a suitable solvent (e.g., methanol or ethanol) in a Soxhlet apparatus.[6]

    • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher extraction efficiency in a shorter time.[7][8] Typical parameters include a specific solvent-to-solid ratio, temperature, and sonication time.[7][8]

    • Supercritical Fluid Extraction (SFE): An environmentally friendly technique that uses supercritical CO2 as the solvent. It offers high selectivity and efficiency.[7]

  • Concentration: The resulting extract is filtered and then concentrated under reduced pressure using a rotary evaporator to obtain a crude taxoid extract.

Taxoid Profiling and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of taxoids.[9]

  • Chromatographic System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.

  • Column: A C18 reversed-phase column is commonly employed for the separation of taxoids.[10]

  • Mobile Phase: A gradient or isocratic elution with a mixture of solvents, such as acetonitrile and water, is used to separate the different taxoids.[6]

  • Detection: The taxoids are detected by their UV absorbance at a specific wavelength (e.g., 227 nm).

  • Quantification: The concentration of each taxoid is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of the respective taxoids.

Structural Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique used for the confirmation of taxoid structures and the identification of novel taxoids.[10][11][12]

  • Ionization Source: Electrospray ionization (ESI) is a common ionization technique used for taxoid analysis.[10]

  • Mass Analyzer: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) is used to fragment the parent ions of the taxoids and generate characteristic product ion spectra.

  • Data Analysis: The fragmentation patterns are compared with those of known taxoid standards or with data from spectral libraries to confirm the identity of the compounds.

Visualizing the Workflow and Relationships

To better illustrate the processes and relationships involved in taxoid analysis, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Harvesting Plant Material Harvesting Drying Drying Harvesting->Drying Grinding Grinding Drying->Grinding Extraction Taxoid Extraction Grinding->Extraction HPLC HPLC Analysis Extraction->HPLC LCMS LC-MS/MS Confirmation HPLC->LCMS Quantification Quantification HPLC->Quantification Identification Structural Identification LCMS->Identification Comparison Comparative Analysis Quantification->Comparison Identification->Comparison

Caption: Experimental workflow for comparative taxoid analysis.

Caption: Logical relationships between selected Taxus species.

Conclusion

The comparative analysis of taxoid profiles reveals significant interspecific variation within the genus Taxus. Species such as Taxus cuspidata and Taxus media have been identified as having relatively high concentrations of paclitaxel in their needles, making them attractive candidates for sustainable harvesting.[1] Conversely, Taxus mairei shows a high accumulation of the paclitaxel precursor 10-deacetylbaccatin III.[1] The bark of Taxus wallichiana has been found to contain exceptionally high levels of paclitaxel.[5]

This guide provides a foundational understanding for researchers to select appropriate Taxus species and employ robust analytical methodologies for the exploration and exploitation of these valuable medicinal plants. Further research into the genetic and environmental factors influencing taxoid biosynthesis will be crucial for the future development of high-yielding cultivars and the sustainable production of these life-saving drugs.

References

Comparative Analysis of 10-Deacetylbaccatin III and its Potential Derivatives as Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antileishmanial activity of 10-deacetylbaccatin III, a taxoid compound, and outlines a framework for the evaluation of its derivatives, including the hypothetical 19-hydroxy-10-deacetylbaccatin III series. While direct experimental data on the antileishmanial properties of this compound derivatives are not currently available in the public domain, this guide synthesizes existing research on the parent compound and establishes a methodological basis for future investigations.

Performance and Activity of 10-Deacetylbaccatin III

10-deacetylbaccatin III, a precursor in the semi-synthesis of the anticancer drug paclitaxel, has demonstrated significant and selective activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[1] This section summarizes the quantitative data on its efficacy and cytotoxicity.

Data Presentation: In Vitro Antileishmanial Activity
CompoundParasite StageTarget SpeciesIC50 (nM)Cytotoxicity (CC50) against J774 murine macrophagesSelectivity Index (SI)Reference
10-deacetylbaccatin IIIIntracellular amastigotesL. donovani70> 5000> 71[1]
10-deacetylbaccatin IIIPromastigotesL. donovani> 5000 (35% inhibition at 5 µM)Not applicable-[1]
Taxol (Paclitaxel)Intracellular amastigotesL. donovaniToxic to host cells at 20 nM20 nM< 1[1]
Taxol (Paclitaxel)PromastigotesL. donovaniMicromolar rangeNot applicable-[1]

Key Findings:

  • 10-deacetylbaccatin III is highly potent against the clinically relevant intracellular amastigote stage of L. donovani, with an IC50 value in the nanomolar range.[1]

  • The compound exhibits high selectivity, being significantly more toxic to the parasite than to mammalian macrophage host cells.[1]

  • Its activity against the promastigote stage is considerably lower, suggesting a stage-specific mechanism of action.[1]

  • In contrast, the well-known derivative, Taxol, is toxic to the host cells at concentrations required for antileishmanial activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antileishmanial compounds. The following protocols are based on established methods for evaluating the in vitro efficacy of potential drug candidates.

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This assay is critical as it evaluates the compound's ability to kill the parasite within the host cell, which is the clinically relevant form of Leishmania.

Methodology:

  • Host Cell Culture: J774 murine macrophages are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Infection: Macrophages are infected with L. donovani promastigotes at a parasite-to-cell ratio of 10:1. After 24 hours of incubation, non-phagocytosed promastigotes are removed by washing.

  • Compound Treatment: The infected macrophages are treated with serial dilutions of the test compounds (e.g., 10-deacetylbaccatin III derivatives) for 72 hours.

  • Assessment of Infection: The percentage of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination after Giemsa staining.

  • Data Analysis: The IC50 value, the concentration of the compound that reduces the parasite burden by 50% compared to untreated controls, is calculated.

In Vitro Antileishmanial Activity against Promastigotes

This assay is a primary screen to assess the direct effect of the compounds on the extracellular, flagellated form of the parasite.

Methodology:

  • Parasite Culture: L. donovani promastigotes are cultured in M199 medium supplemented with 10% FBS and antibiotics at 26°C.

  • Compound Treatment: Logarithmic phase promastigotes are seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours.

  • Viability Assay: Parasite viability is assessed using a resazurin-based assay or by direct counting using a hemocytometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50% compared to untreated controls, is determined.

Cytotoxicity Assay

This assay is essential to determine the selectivity of the compounds for the parasite over the host cells.

Methodology:

  • Cell Culture: J774 murine macrophages (or other relevant mammalian cell lines) are cultured as described above.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours.

  • Viability Assay: Cell viability is determined using a standard MTT or resazurin assay.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated. The Selectivity Index (SI) is then determined as the ratio of CC50 to the antileishmanial IC50.

Visualizing Experimental Workflows and Potential Mechanisms

Graphviz diagrams are provided to illustrate the experimental workflow and a potential signaling pathway that could be targeted by 10-deacetylbaccatin III and its derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Antileishmanial Screening Promastigote_Assay Promastigote Viability Assay Data_Analysis IC50 & CC50 Determination Selectivity Index Calculation Promastigote_Assay->Data_Analysis Amastigote_Assay Intracellular Amastigote Assay Amastigote_Assay->Data_Analysis Cytotoxicity_Assay Macrophage Cytotoxicity Assay Cytotoxicity_Assay->Data_Analysis Start Test Compounds (this compound derivatives) Start->Promastigote_Assay Start->Amastigote_Assay Start->Cytotoxicity_Assay Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for in vitro screening of antileishmanial compounds.

Leishmania_Cell_Cycle G1 G1 Phase S S Phase (DNA Replication) G1->S Progression G2 G2 Phase S->G2 Progression M M Phase (Mitosis) G2->M Progression M->G1 Cytokinesis Inhibition 10-deacetylbaccatin III (Slight Arrest) Inhibition->G2

Caption: Potential mechanism of action on the Leishmania cell cycle.

Mechanism of Action and Structure-Activity Relationship (SAR)

The distinct mechanism of action of 10-deacetylbaccatin III compared to Taxol suggests that the core baccatin structure is a promising scaffold for developing new antileishmanial drugs.[1]

  • Cell Cycle Arrest: 10-deacetylbaccatin III induces a slight arrest in the G2/M phase of the Leishmania cell cycle, a different mechanism from Taxol, which causes a complete block.[1] This suggests a more subtle interaction with the parasite's microtubule dynamics or related cell cycle proteins.

  • Structural Modifications: The lack of the C13 side chain and the presence of a hydroxyl group at C10 in 10-deacetylbaccatin III are key structural differences from Taxol. These modifications appear to reduce mammalian cell toxicity while retaining potent antileishmanial activity.

  • Future Directions for Derivatives: The development of this compound derivatives could be a promising strategy. Modifications at the C19 position could potentially enhance the compound's interaction with parasite-specific targets, further improving efficacy and selectivity. A systematic SAR study, synthesizing and testing a series of these derivatives, would be essential to identify optimal substitutions.

Conclusion

10-deacetylbaccatin III is a validated hit compound with potent and selective in vitro activity against Leishmania donovani. While there is a clear need for further research into its derivatives, particularly at the 19-hydroxy position, the data on the parent compound provides a strong rationale for pursuing this chemical scaffold in the development of novel antileishmanial therapeutics. The experimental protocols and workflows outlined in this guide offer a robust framework for the evaluation of such future derivatives, paving the way for the discovery of new and effective treatments for leishmaniasis.

References

A Comparative Guide to the Structure-Activity Relationship of C-19 Modified Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of taxanes with modifications at the C-19 methyl group. While the C-19 position of the taxane core has been less explored compared to other sites like C-10 and the C-13 side chain, emerging research suggests that modifications at this position can influence the biological activity of these potent anticancer agents. This document summarizes the available data on C-19 modified taxanes, compares their performance with parent compounds, and provides detailed experimental protocols for key biological assays.

Introduction to Taxanes and the Significance of the C-19 Position

Taxanes, including paclitaxel and docetaxel, are a critical class of chemotherapeutic agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Their complex structure offers multiple sites for chemical modification to improve efficacy, solubility, and overcome drug resistance. The C-19 methyl group, located on the C-15 position of the baccatin III core, has not been a traditional target for extensive SAR studies. However, its proximity to other key functional groups suggests that even minor alterations at this position could impact the overall conformation and biological activity of the taxane molecule.

Comparison of C-19 Modified Taxanes

The available data on C-19 modified taxanes is currently limited. However, the synthesis and evaluation of a key analog provide initial insights into the SAR at this position.

19-Hydroxydocetaxel

Table 1: Comparison of Cytotoxicity of 19-Hydroxydocetaxel and Docetaxel

CompoundModification at C-19Relative Cytotoxicity
Docetaxel-CH3Standard
19-Hydroxydocetaxel-CH2OHSlightly Decreased

This observation suggests that the introduction of a hydroxyl group at the C-19 position may be detrimental to the cytotoxic activity of docetaxel. The increased polarity due to the hydroxyl group could potentially affect cell membrane permeability or the binding affinity to β-tubulin.

Further research into other C-19 modifications, such as fluorination or the introduction of other functional groups, is necessary to establish a more comprehensive SAR at this position.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of taxane analogs are provided below.

In Vitro Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[2][3][4]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 2,000 cells/well and incubate for 24 hours.[2]

  • Drug Treatment: Treat the cells with various concentrations of the taxane analogs and incubate for 72-96 hours.[2]

  • Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[2][5]

  • Washing: Remove the TCA and wash the plates four to five times with slow-running tap water.[2][5] Allow the plates to air dry completely.[2]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.[5]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5]

  • Solubilization: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[5]

  • Absorbance Reading: Shake the plates for 5 minutes and measure the absorbance at 510 nm using a microplate reader.[5]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of taxanes to promote the polymerization of tubulin into microtubules. The polymerization is monitored by the increase in turbidity (absorbance) at 340 nm.[6][7]

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein to a final concentration of 2 mg/mL in a general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[8] Prepare a GTP stock solution (100 mM).

  • Reaction Mixture: In a pre-warmed 96-well plate, add the tubulin solution, GTP to a final concentration of 1 mM, and the test taxane analog at the desired concentration.[6][8] A polymerization enhancer like glycerol (10%) can be included.[8]

  • Initiation of Polymerization: The polymerization reaction is initiated by incubating the plate at 37°C.[6]

  • Monitoring Polymerization: Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.[6][7]

  • Data Analysis: Plot the absorbance values against time to obtain a polymerization curve. The rate of polymerization and the maximum polymer mass can be determined from this curve.

Visualizations

Taxane Mechanism of Action

Taxanes exert their cytotoxic effects by interfering with the normal function of microtubules, which are essential components of the cytoskeleton. This diagram illustrates the signaling pathway affected by taxanes.

Taxane_Mechanism Taxane Mechanism of Action cluster_Cell Tumor Cell Taxane Taxane (e.g., Paclitaxel, Docetaxel) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Polymerization Mitotic_Spindle Formation of Abnormal Mitotic Spindles Microtubule->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of taxanes leading to apoptosis.

Experimental Workflow for SAR Studies of C-19 Modified Taxanes

This diagram outlines the general workflow for conducting structure-activity relationship studies of novel C-19 modified taxanes.

SAR_Workflow SAR Workflow for C-19 Modified Taxanes cluster_Design Design & Synthesis cluster_Evaluation Biological Evaluation cluster_Analysis Data Analysis Design Design of C-19 Modified Taxane Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assays (e.g., SRB, MTT) Purification->Cytotoxicity Tubulin_Assay Tubulin Polymerization Assay Purification->Tubulin_Assay Resistance Evaluation in Drug-Resistant Cell Lines Cytotoxicity->Resistance SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Tubulin_Assay->SAR_Analysis Resistance->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for SAR studies of C-19 modified taxanes.

References

Navigating the Specificity of Taxane Antibodies: A Comparative Guide to Cross-Reactivity with 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the specificity of antibodies targeting taxanes is paramount for accurate quantification and analysis. This guide provides a comparative overview of the potential cross-reactivity of taxane antibodies with 19-hydroxy-10-deacetylbaccatin III, a key intermediate in the biosynthesis of paclitaxel. We delve into the structural basis for cross-reactivity, present a framework for its evaluation, and provide detailed experimental protocols.

Taxanes, a class of diterpenoids, are among the most important anti-cancer agents. Paclitaxel (Taxol®) and docetaxel (Taxotere®) are widely used in chemotherapy. Their complex structures, along with their precursors and metabolites, present a challenge for the development of highly specific antibodies for use in immunoassays. This compound is a naturally occurring taxane derivative and an impurity of Baccatin III, which is a precursor for the semi-synthesis of paclitaxel and docetaxel.[1][2] Given its structural similarity to other taxanes, the potential for cross-reactivity with antibodies raised against paclitaxel, docetaxel, or other taxane analogues is a critical consideration.

Understanding the Structural Basis of Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural features, or epitopes. In the context of taxanes, the core taxane skeleton is a common feature. Variations in the side chains attached to this core determine the specific identity and pharmacological activity of each taxane derivative.

The likelihood of a taxane antibody cross-reacting with this compound depends on the immunogen used to generate the antibody and the specific epitopes it recognizes.

  • Antibodies raised against the core taxane structure are more likely to exhibit broad cross-reactivity with various taxane analogues, including this compound.

  • Antibodies targeting the unique side chains of paclitaxel or docetaxel will likely show higher specificity for their target molecule and lower cross-reactivity with precursors like this compound.

Comparative Analysis of Potential Cross-Reactivity

While direct, quantitative comparative data on the cross-reactivity of a wide range of commercial taxane antibodies with this compound is not extensively published, we can infer potential cross-reactivity based on structural similarities. The following table provides a hypothetical framework for comparing the potential cross-reactivity of different taxane antibodies. The actual values would need to be determined empirically using the experimental protocols outlined below.

Antibody TargetKey Structural Differences from this compoundExpected Cross-Reactivity with this compound
Paclitaxel C13 side chain, C10 acetyl group, C7 xylosyl group absentLow to Moderate
Docetaxel C13 side chain, C10 acetyl group absentLow to Moderate
Baccatin III C10 acetyl groupHigh
10-deacetylbaccatin III C19 hydroxyl groupVery High

Note: This table is for illustrative purposes. Actual cross-reactivity percentages must be determined experimentally.

Experimental Protocols

The most common method for determining antibody cross-reactivity is the Enzyme-Linked Immunosorbent Assay (ELISA). A competitive ELISA format is particularly well-suited for this purpose.

Competitive ELISA Protocol for Determining Cross-Reactivity

Objective: To determine the percentage cross-reactivity of a taxane antibody with this compound and other taxane analogues.

Materials:

  • Microtiter plates (96-well)

  • Taxane antibody (the antibody to be tested)

  • Taxane-peroxidase (HRP) conjugate (the specific taxane the antibody was raised against, conjugated to an enzyme)

  • This compound standard

  • Other taxane analogue standards (e.g., paclitaxel, docetaxel, baccatin III)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the taxane antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Add a fixed concentration of the taxane-HRP conjugate to each well.

    • Simultaneously, add varying concentrations of the "competitor" (either the primary target taxane for the standard curve or the cross-reactant, this compound, for the test).

    • Incubate for 1-2 hours at room temperature. During this step, the free taxane and the taxane-HRP conjugate compete for binding to the coated antibody.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis:

  • Generate a standard curve by plotting the absorbance against the concentration of the primary target taxane.

  • Determine the concentration of the primary target taxane that causes 50% inhibition of binding (IC50).

  • For each cross-reactant (e.g., this compound), determine the concentration that causes 50% inhibition of binding (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Primary Target Taxane / IC50 of Cross-Reactant) x 100

Visualizing Key Pathways and Workflows

To provide a comprehensive understanding, the following diagrams illustrate the biosynthetic pathway of taxanes, the mechanism of action of paclitaxel, and a typical experimental workflow for assessing antibody cross-reactivity.

Taxane Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Hydroxylated_Intermediates Hydroxylated Intermediates Taxadiene->Hydroxylated_Intermediates Multiple P450 Hydroxylases Deacetylbaccatin_III 10-deacetylbaccatin III Hydroxylated_Intermediates->Deacetylbaccatin_III Baccatin_III Baccatin III Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Side chain attachment Deacetylbaccatin_III->Baccatin_III 10-O-acetyltransferase Hydroxy_Deacetylbaccatin_III This compound Deacetylbaccatin_III->Hydroxy_Deacetylbaccatin_III Hydroxylation

Caption: Simplified biosynthetic pathway of taxanes highlighting key intermediates.

Paclitaxel Mechanism of Action cluster_0 Normal Microtubule Dynamics cluster_1 Effect of Paclitaxel Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Paclitaxel Paclitaxel Stable_Microtubule Stabilized Microtubule Paclitaxel->Stable_Microtubule Binds to β-tubulin Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stable_Microtubule->Mitotic_Arrest Inhibition of depolymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of paclitaxel leading to apoptosis.

Cross-Reactivity ELISA Workflow Start Start Coat Coat plate with Taxane Antibody Start->Coat Wash1 Wash Coat->Wash1 Block Block non-specific sites Wash1->Block Wash2 Wash Block->Wash2 Compete Add Taxane-HRP and Competitor (Standard or Cross-Reactant) Wash2->Compete Wash3 Wash Compete->Wash3 Substrate Add Substrate Wash3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance Stop->Read Analyze Analyze Data and Calculate % Cross-Reactivity Read->Analyze End End Analyze->End

Caption: Experimental workflow for determining antibody cross-reactivity using competitive ELISA.

Conclusion

The specificity of taxane antibodies is a critical parameter for the development of reliable and accurate immunoassays for these important anti-cancer drugs and their analogues. While specific cross-reactivity data for this compound is not always readily available, an understanding of the structural relationships between taxanes and the application of robust experimental protocols, such as competitive ELISA, can enable researchers to thoroughly characterize their antibodies. This guide provides a foundational framework for approaching this challenge, empowering scientists to ensure the quality and validity of their research in the field of taxane analysis and drug development.

References

A Comparative Guide to Semi-Synthetic Routes of Clinically Important Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of semi-synthetic routes to paclitaxel and docetaxel, focusing on the two primary starting precursors: 10-deacetylbaccatin III (10-DAB) and baccatin III. The comparison includes quantitative data on reaction yields, detailed experimental protocols for key transformations, and visualizations of the synthetic pathways to aid researchers, scientists, and drug development professionals in evaluating different manufacturing strategies.

Introduction to Taxane Precursors

The semi-synthesis of paclitaxel and its analogue docetaxel has become the cornerstone of their commercial production, circumventing the low natural abundance and environmental concerns associated with harvesting from the Taxus species.[1][2] The most widely utilized precursors are 10-deacetylbaccatin III (10-DAB) and baccatin III, which can be extracted in relatively high quantities from the needles and twigs of the yew tree, a renewable resource.[1][3]

  • 10-Deacetylbaccatin III (10-DAB): This is the most abundant taxane found in the leaves of the European yew, Taxus baccata.[4][5] Its conversion to paclitaxel or docetaxel requires an initial acylation or protection strategy at the C10 hydroxyl group.

  • Baccatin III: As the direct precursor to paclitaxel in the plant's biosynthetic pathway, baccatin III already possesses the C10 acetyl group.[3][6] This simplifies the synthesis of paclitaxel but may require deacetylation and subsequent protection for the synthesis of other analogues like docetaxel.

The choice of precursor often depends on its availability from the specific Taxus species being processed and the target molecule.

Semi-Synthesis of Paclitaxel

The primary challenge in the semi-synthesis of paclitaxel is the esterification of the C13 hydroxyl group of a protected baccatin core with a suitable N-benzoyl-β-phenylisoserine side chain.

This is a common and efficient route that involves a four-step process: protection of the C7 and C10 hydroxyl groups, coupling with the side chain, and subsequent deprotection.

Experimental Workflow for Paclitaxel Synthesis from 10-DAB

cluster_0 Step 1: Protection cluster_1 Step 2: Silylation cluster_2 Step 3: Side-Chain Coupling cluster_3 Step 4: Deprotection DAB 10-DAB P_DAB 7,10-Protected 10-DAB DAB->P_DAB Protecting Agent (e.g., Acetic Anhydride) BaccatinIII Baccatin III DAB->BaccatinIII Acetylation TES_Baccatin 7-TES-Baccatin III BaccatinIII->TES_Baccatin TES-Cl, Pyridine Coupled Protected Paclitaxel TES_Baccatin->Coupled β-Lactam Side Chain, Base (e.g., NaH) Paclitaxel Paclitaxel Coupled->Paclitaxel HF, Pyridine

Caption: General workflow for paclitaxel synthesis from 10-DAB.

Quantitative Data Summary: Paclitaxel from 10-DAB

StepTransformationReagentsYield (%)Reference
1Acetylation of C10-OHAcetic anhydride, Lewis acids (e.g., Sc(OTf)₃)~58% (product)[7]
2Silylation of C7-OHTriethylsilyl chloride (TESCl), PyridineHigh[1]
3Side-chain couplingβ-lactam side chain, NaH>80%[1]
4DeprotectionHydrofluoric acid (HF) in PyridineHigh[1]
Overall 10-DAB to Paclitaxel ~58% [8]

Experimental Protocol: Key Steps for Paclitaxel Synthesis from 10-DAB

  • Acetylation of 10-DAB to Baccatin III: To a solution of 10-deacetylbaccatin III (91.9 µmol) and acetic anhydride (1.5 eq.) in freshly distilled tetrahydrofuran (2.0 mL), a solution of scandium trifluoromethanesulfonate (10 mol%) is added. The reaction is stirred at room temperature for 48 hours. After workup, the product is isolated by preparative TLC to afford baccatin III.[7]

  • Side-Chain Coupling: The 7-triethylsilyl baccatin III is coupled with a β-lactam side chain.[1] This reaction is a cornerstone of many semi-synthetic routes.

  • Deprotection: The final step involves the removal of the triethylsilyl protecting group, typically using a source of fluoride ions like hydrofluoric acid in a pyridine solvent system.[1]

Semi-Synthesis of Docetaxel

Docetaxel synthesis also starts from 10-DAB, but it requires a different strategy for the C10 hydroxyl group and the introduction of a different side chain (N-tert-butoxycarbonyl-β-phenylisoserine).

A notable route for docetaxel synthesis from 10-DAB involves protection of the C7 and C10 hydroxyls, coupling with the docetaxel side chain, and a final deprotection step.

Reaction Pathway for Docetaxel Synthesis from 10-DAB

DAB 10-DAB Protected_DAB 7,10-di-CBZ-10-DAB DAB->Protected_DAB Benzyl Chloroformate, DMAP, THF Coupled_Intermediate Coupled Product Protected_DAB->Coupled_Intermediate Protected Side Chain, NaH, NaN(TMS)₂ Deprotected_Intermediate Deprotected Amine Coupled_Intermediate->Deprotected_Intermediate Hydrogenolysis (H₂, Pd/C) Acylated_Intermediate N-Boc Intermediate Deprotected_Intermediate->Acylated_Intermediate Acylation with Boc₂O Docetaxel Docetaxel Acylated_Intermediate->Docetaxel Acid Hydrolysis

Caption: Four-step semi-synthesis of Docetaxel from 10-DAB.

Quantitative Data Summary: Docetaxel from 10-DAB

StepTransformationReagentsYield (%)Reference
1C7, C10 ProtectionBenzyl Chloroformate, DMAP, THF81%[4]
2Side-chain coupling(3R,4S)-1-tert-butoxy-carbonyl-3-(1-ethoxy-ethyloxy)-4-phenylazetidin-2-one, NaH, NaN(TMS)₂80%[4][9]
3Hydrogenolysis (Deprotection)H₂, Pd/C, THF98%[4]
4Acid HydrolysisAcetic Acid / H₂O78%[4]
Overall 10-DAB to Docetaxel ~50% [4][9][10]

Experimental Protocol: Key Steps for Docetaxel Synthesis from 10-DAB

  • Selective Protection of C7 and C10 Hydroxyls: 10-DAB (28 mmol) and DMAP (28 mmol) are dissolved in anhydrous THF (150 mL) and warmed to 40°C. Benzyl chloroformate in THF is added dropwise over 1 hour. The solution is then warmed to 60°C and stirred for 30 minutes before cooling, filtration, and washing to yield the diprotected intermediate.[4]

  • Side-Chain Coupling: The 7,10-diprotected baccatin intermediate is coupled with the commercially available side-chain using NaN(TMS)₂ and NaH at -40°C in THF for 2.5 hours. The product is isolated via column chromatography.[4]

  • Deprotection and Final Synthesis: The coupled product is treated with Pd/C under a hydrogen atmosphere in THF at room temperature for 5 hours. Following filtration and concentration, the intermediate is subjected to acid hydrolysis with an AcOH/H₂O mixture (4:1 v/v) at room temperature for 4 hours to yield the final docetaxel product, which can be purified to >99% purity.[4]

Comparison of Precursors and Routes

Logical Comparison of Taxane Synthetic Routes

cluster_precursors Starting Precursors cluster_targets Target Molecules DAB 10-DAB (More Abundant) Paclitaxel Paclitaxel DAB->Paclitaxel Acetylation at C10 + Side-chain Coupling Docetaxel Docetaxel DAB->Docetaxel Protection of C7/C10 + Side-chain Coupling BaccatinIII Baccatin III (Closer to Paclitaxel) BaccatinIII->Paclitaxel Direct Side-chain Coupling (Fewer Steps) BaccatinIII->Docetaxel Deacetylation at C10, Protection, Coupling

Caption: Comparison of synthetic pathways from different precursors.

  • Starting from 10-DAB:

    • For Paclitaxel: Requires an efficient and selective acetylation at the C10 position. While this adds a step compared to starting with baccatin III, the high abundance of 10-DAB makes it an economically viable route.[8]

    • For Docetaxel: This is the most direct and widely used route. The C10 hydroxyl is not acetylated but rather protected along with the C7 hydroxyl, typically with groups that can be removed under mild conditions, such as hydrogenolysis.[4] The overall yield of ~50% is considered efficient for a multi-step synthesis of a complex molecule.[9][10]

  • Starting from Baccatin III:

    • For Paclitaxel: This is the most straightforward semi-synthesis, as it only requires the attachment of the side chain to the C13 hydroxyl after protecting the C7 hydroxyl.[1] This route benefits from fewer steps.

    • For Docetaxel: This route is less direct. It would require deacetylation at C10, followed by a protection strategy similar to that used when starting from 10-DAB, making it a more convoluted process.

Conclusion

The choice between 10-deacetylbaccatin III and baccatin III as a starting precursor for the semi-synthesis of taxanes is primarily dictated by the target molecule and the availability of the precursor.

  • For Paclitaxel synthesis, Baccatin III offers a more direct route with fewer chemical steps. However, the high availability and lower cost of 10-DAB often make its conversion to paclitaxel economically competitive, despite the additional step of C10 acetylation.

  • For Docetaxel synthesis, 10-DAB is the clear precursor of choice, providing a direct and efficient multi-step synthesis with a good overall yield of approximately 50%.[4][9][10]

The methodologies presented highlight the importance of selective protection and deprotection strategies to manage the multiple reactive hydroxyl groups on the taxane core. The yields achieved in these semi-synthetic routes have made it possible to meet the global clinical demand for these essential anticancer drugs.

References

A Comparative Guide to the Biological Activities of 19-Hydroxybaccatin III and 19-Hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated biological activities of two taxane derivatives, 19-hydroxybaccatin III and 19-hydroxy-10-deacetylbaccatin III. Direct experimental data comparing the bioactivity of these two specific compounds is limited in publicly available literature. Therefore, this document focuses on providing the established experimental frameworks for evaluating their potential cytotoxic and tubulin-destabilizing effects, alongside a discussion of the structure-activity relationships within the taxane class of molecules that may inform their relative potency.

Introduction to Taxanes and Their Mechanism of Action

Taxanes are a class of diterpenes, originally derived from yew trees, that are potent microtubule-stabilizing agents. Their mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their polymerization and stabilization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis in cancer cells. The core taxane structure, baccatin III, is a key precursor for the semi-synthesis of widely used chemotherapy drugs like paclitaxel and docetaxel. Modifications to the baccatin III core, such as the addition of hydroxyl groups or alterations in acetylation, can significantly impact the biological activity of the resulting taxane analog.

Data Presentation: A Note on Availability

A direct, quantitative comparison of the biological activities of 19-hydroxybaccatin III and this compound is not available in the current body of scientific literature. Therefore, a data table presenting comparative IC50 values for cytotoxicity or tubulin polymerization cannot be provided at this time. The following sections detail the standardized experimental protocols that would be employed to generate such comparative data.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of 19-hydroxybaccatin III and this compound for a specified incubation period (typically 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting cell viability against the compound concentration.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically.

Protocol:

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer (GTP is required for polymerization), and the test compound (19-hydroxybaccatin III or this compound) at various concentrations. A positive control (e.g., paclitaxel) and a negative control (vehicle) are also included.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which induces tubulin polymerization.

  • Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time using a temperature-controlled spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. Compounds that promote polymerization will show a faster and greater increase in absorbance compared to the negative control.

Mandatory Visualizations

Taxane_Signaling_Pathway Taxane Mechanism of Action cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Alpha-beta_Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Alpha-beta_Tubulin_Dimers->Microtubule Polymerization Microtubule->Alpha-beta_Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Disruption Apoptosis Apoptosis Cell_Division->Apoptosis Induction Taxane_Compound 19-Hydroxybaccatin III or This compound Taxane_Compound->Microtubule Binds to β-tubulin, stabilizes microtubule

Caption: Taxane compounds bind to and stabilize microtubules, disrupting mitotic spindle formation and leading to apoptosis.

Cytotoxicity_Workflow Cytotoxicity Assay Workflow (MTT) Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of 19-hydroxybaccatin III & This compound Incubation_1->Compound_Addition Incubation_2 Incubate for 24-72 hours Compound_Addition->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4 hours MTT_Addition->Incubation_3 Solubilization Add solubilizing agent Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

Structure-Activity Relationship (SAR) of Taxanes: A Qualitative Comparison

The biological activity of taxanes is highly dependent on their chemical structure. While specific data for the 19-hydroxy derivatives are lacking, general SAR principles for taxanes can offer insights:

  • The C13 Side Chain: The presence and nature of the side chain at the C13 position are crucial for activity. However, both 19-hydroxybaccatin III and this compound are baccatin derivatives and lack this side chain, suggesting they are likely precursors with lower intrinsic activity compared to fully elaborated taxanes like paclitaxel.

  • The Taxane Core: Modifications to the core baccatin structure can modulate activity.

    • Hydroxylation at C19: The introduction of a hydroxyl group at the C19 position is a less common modification. Its effect on tubulin binding and cytotoxicity is not well-documented in comparison to other positions. It could potentially alter the molecule's solubility and its interaction with the tubulin binding pocket.

    • Acetylation at C10: The acetyl group at the C10 position is known to be important for the activity of paclitaxel. 19-hydroxybaccatin III possesses this acetyl group, whereas this compound lacks it. Generally, deacetylation at C10 in taxanes leads to a significant reduction in their ability to promote tubulin polymerization and, consequently, their cytotoxic activity. Therefore, it is plausible that 19-hydroxybaccatin III would exhibit greater biological activity than this compound .

Conclusion

Safety Operating Guide

Safeguarding Research: Proper Disposal of 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like 19-hydroxy-10-deacetylbaccatin III, a taxane derivative used in cancer research, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including a comprehensive operational and disposal plan to minimize exposure risks and ensure environmental responsibility.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) Requirements:

PPE ComponentSpecification
Gloves Double gloving with nitrile or other chemotherapy-approved gloves is recommended.[1]
Eye Protection Chemical safety goggles or a face shield must be worn.[2][4]
Lab Coat A dedicated, disposable or launderable lab coat should be used.[5]
Respiratory Protection A NIOSH-approved respirator should be used when handling the powder form to avoid inhalation.[1][2]

In the event of exposure, immediate action is crucial. For skin contact, wash the affected area thoroughly with soap and water.[2] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2] In case of inhalation, move to fresh air immediately.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must adhere to regulations for cytotoxic and hazardous chemical waste.[6][7][8]

Step 1: Waste Segregation and Collection

  • Solid Waste: All solid waste, including unused compounds, contaminated PPE (gloves, lab coats, etc.), and labware (e.g., pipette tips, vials), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6][9] The container should be lined with a durable plastic bag.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container.[6][10] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for cytotoxic waste.[1]

Step 2: Labeling

All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6][7] Follow your institution's specific labeling requirements.

Step 3: Storage

Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[8] This area should be away from general lab traffic and clearly marked. Ensure containers are kept closed except when adding waste.[6][7]

Step 4: Disposal Request

Once the waste container is full or has reached its designated accumulation time limit (often 12 months), contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste management company.[8][11] Do not dispose of this compound down the drain or in regular trash.[6]

Decontamination of Glassware:

Reusable glassware that has come into contact with this compound must be decontaminated. The initial rinse should be collected as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on institutional policy.

Quantitative Data for Hazardous Waste Management

The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, as per typical institutional and regulatory guidelines.

ParameterGuideline
Maximum Volume of Hazardous Waste in a Satellite Accumulation Area 55 gallons
Maximum Volume of Acutely Toxic Waste (P-listed) in a Satellite Accumulation Area 1 quart
Time Limit for Waste Removal from Laboratory Typically within 12 months of the start of accumulation[8][11]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound solid_waste Solid Waste (PPE, Labware) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste sharps_waste Sharps Waste (Needles) start->sharps_waste collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste request_pickup Request EHS Pickup store_waste->request_pickup end End: Professional Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.